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Lanthanum sulfide

Cat. No.: B082993
CAS No.: 12031-49-1
M. Wt: 374 g/mol
InChI Key: YTYSNXOWNOTGMY-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Lanthanum Sulfide (B99878) Research

The study of lanthanum sulfide is intrinsically linked to the discovery and classification of the lanthanide elements. Lanthanum was first identified in 1839 by Carl Gustav Mosander, who extracted it from cerium nitrate (B79036). rsc.orglanl.gov He named it from the Greek word "lanthanein," meaning "to lie hidden," as it was concealed within a cerium mineral. rsc.orgbritannica.com The initial group of these elements was termed 'rare earths' because they were isolated from uncommon oxide-type minerals. unacademy.comwikipedia.org

Research into the synthesis and properties of lanthanum compounds, including its sulfides, followed the increasing availability and purity of the element. Early investigations focused on fundamental synthesis methods and characterization of basic properties. High-temperature reactions involving lanthanum oxides or chlorides with sulfur or hydrogen sulfide became common preparation techniques. rjpn.org A foundational method involves the direct reaction of lanthanum metal with sulfur at elevated temperatures. rjpn.org

The evolution of this compound research has seen a progression from basic synthesis to the exploration of its diverse phases and their sophisticated applications. In the mid-to-late 20th century, interest grew in the electronic and optical properties of rare-earth chalcogenides. Studies in the 1980s, for instance, began to systematically investigate the thermoelectric properties of γ-phase this compound (La₃-ₓS₄), aiming to assess its viability for high-temperature energy conversion. aip.orgnasa.gov More recently, research has expanded into advanced areas such as high-pressure superconductivity, where sulfur-rich phases of this compound have been identified as potential superconductors. aps.org The development of novel synthesis techniques, like colloidal solution methods, has enabled the creation of this compound nanocrystals with tunable compositions, opening avenues for size-dependent quantum effects and applications in optoelectronics. acs.org

Significance of Lanthanide Chalcogenides in Advanced Materials Science

Lanthanide chalcogenides, a class of compounds formed between lanthanide elements and chalcogens (sulfur, selenium, or tellurium), are of significant interest in advanced materials science due to their unique electronic, optical, and magnetic properties. rjpn.orgwordpress.com These properties stem from the distinctive f-electrons of the lanthanide elements. rjpn.org The varying stoichiometric ratios of lanthanide to chalcogen allow for a wide range of materials, including insulators, semiconductors, and superconductors. wordpress.com

This class of materials has attracted considerable attention for a variety of potential applications:

Thermoelectric Devices: The ability to convert heat energy into electrical energy makes lanthanide sulfides promising for thermoelectric applications. rjpn.org

Optoelectronics and Photonics: Their notable optical absorption and emission characteristics make them suitable for use in photodetectors, infrared sensors, and LEDs. rjpn.orgheegermaterials.com this compound-based glasses, for example, possess a high refractive index and broad transmission range from visible to infrared wavelengths. aip.org

Catalysis: Lanthanide compounds, including sulfides, can act as catalysts in various chemical reactions, contributing to advancements in green chemistry and sustainable industrial processes. zegmetal.comalfachemic.com

Infrared (IR) Materials: Materials like Gallium this compound (GLS) glass and Calcium this compound (CLS) are candidates for applications requiring infrared transmission, such as thermal imaging and optical fibers. tandfonline.comucf.edutandfonline.com

Despite their potential, the application of lanthanide sulfides has been somewhat limited by challenges in their synthesis and a complete understanding of their properties, which is complicated by the need to account for f-shell electrons in theoretical simulations. unl.edu

Scope and Research Motivations for this compound Systems

Research into this compound systems is driven by the diverse and technologically significant properties exhibited by its different stoichiometries, such as LaS, La₂S₃, and sulfur-rich phases. The primary motivations for studying these systems are multifaceted and span several key areas of materials science.

Thermoelectric Energy Conversion: A major driver for this compound research is its potential as a high-temperature thermoelectric material. The γ-phase, in particular, behaves as an extrinsic semiconductor where the carrier concentration can be controlled by the stoichiometric ratio of lanthanum to sulfur. aip.orgnasa.gov This allows for the tuning of its Seebeck coefficient, electrical resistivity, and thermal conductivity to maximize the thermoelectric figure-of-merit (Z), a key performance indicator. aip.orgaip.org

Superconductivity: The discovery of high-temperature superconductivity in hydrogen-rich compounds has spurred interest in related materials, including lanthanum-hydrogen and lanthanum-sulfur systems under extreme pressures. sciencenews.orgmdpi.com Theoretical and experimental studies have explored pressure-stabilized, sulfur-rich phases like LaS₃ and LaS₅, which are predicted to be superconductors. aps.org This research aims to understand the mechanisms of superconductivity in these materials and to discover new superconductors that function at higher temperatures. aps.orgsciencenews.org

Optical and Optoelectronic Applications: this compound is a key component in the production of chalcogenide glasses and ceramics that are transparent to infrared radiation. aip.org These materials have a high refractive index and a wide optical transmission window, making them valuable for IR lenses, windows, and optical fibers. aip.orgtandfonline.com Research is also focused on its luminescent properties for use in phosphors and other light-emitting devices. heegermaterials.comzegmetal.com

Catalysis: The catalytic potential of this compound is another significant area of investigation. It has shown promise as a catalyst in various chemical reactions, including electrochemical processes like the hydrogen evolution reaction (HER), which is crucial for producing high-purity hydrogen fuel. zegmetal.comrsc.org Hybrid catalysts combining this compound with other materials, such as molybdenum sulfide, are being developed to enhance catalytic activity and stability. rsc.org

The table below summarizes key properties and research applications for different this compound phases.

Phase/CompoundKey PropertiesPrimary Research Motivations & Applications
γ-La₃-ₓS₄ Extrinsic semiconductor, Tunable carrier concentration aip.orgnasa.govHigh-temperature thermoelectric energy conversion aip.orgnasa.gov
LaS₃, LaS₅ Pressure-stabilized, Predicted superconductivity aps.orgHigh-pressure superconductivity research aps.org
La₂S₃ Wide optical transmission (Visible to IR), High refractive index aip.orgInfrared optics (lenses, windows), Chalcogenide glasses, Phosphors aip.orgzegmetal.com
La₂S₃–MoS₂ Hybrid Enhanced catalytic activity for Hydrogen Evolution Reaction (HER) rsc.orgElectrocatalysis for clean hydrogen production rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula La2S3 B082993 Lanthanum sulfide CAS No. 12031-49-1

Properties

IUPAC Name

lanthanum(3+);trisulfide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2La.3S/q2*+3;3*-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYSNXOWNOTGMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[S-2].[S-2].[S-2].[La+3].[La+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

La2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40923320
Record name Lanthanum sulfide (2/3)
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Molecular Weight

374.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12031-49-1, 12325-81-4
Record name Lanthanum sulfide (La2S3)
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Record name Lanthanum sulfide (La2S3)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Lanthanum sulfide (2/3)
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Record name Lanthanum disulphide
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Record name Dilanthanum trisulphide
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Synthesis Methodologies and Advanced Fabrication of Lanthanum Sulfide Materials

Solid-State Reaction Routes for Lanthanum Sulfide (B99878) Synthesis

Solid-state reaction represents a traditional yet effective pathway for synthesizing lanthanum sulfide powders. This high-temperature method involves the direct reaction of a lanthanum precursor, typically lanthanum oxide (La₂O₃), with a sulfurizing agent. rjpn.org Commonly used agents include toxic gases like hydrogen sulfide (H₂S) or carbon disulfide (CS₂). researchmap.jppatsnap.com The sulfidation process is generally carried out at temperatures ranging from 800°C to over 1100°C in a controlled atmosphere to prevent the formation of undesirable oxysulfide or oxide phases. frontiersin.orgresearchgate.net

The reaction with hydrogen sulfide can be represented as: La₂O₃ + 3H₂S → La₂S₃ + 3H₂O

Using carbon disulfide, the reaction proceeds as: 2La₂O₃ + 3CS₂ → 2La₂S₃ + 3CO₂

The kinetics of these reactions are complex and can be influenced by factors such as reaction temperature, gas partial pressure, and the formation of intermediate products. patsnap.commit.edu While effective for producing bulk powder, this method offers limited control over particle size and morphology.

Solution-Based Synthesis Approaches

Offering advantages like lower processing temperatures and enhanced control over particle characteristics, solution-based methods are pivotal for creating advanced this compound materials, especially at the nanoscale. rjpn.org

Solvothermal and Hydrothermal Methods for Nanomaterial Synthesis

Solvothermal and hydrothermal syntheses are versatile techniques for producing this compound nanomaterials with defined shapes and sizes. mdpi.com These methods involve a chemical reaction in a sealed vessel (autoclave) where the solvent is brought to a temperature above its boiling point. mdpi.com The reaction typically involves a lanthanum salt, such as lanthanum chloride (LaCl₃) or lanthanum nitrate (B79036) (La(NO₃)₃), and a sulfur source like sodium sulfide (Na₂S), thiourea (B124793) ((NH₂)₂CS), or sodium thiosulfate (B1220275) (Na₂S₂O₃), in an aqueous (hydrothermal) or non-aqueous (solvothermal) solvent. google.comresearchgate.netacs.org

For example, La₂S₃ nanorods have been synthesized via a simple hydrothermal method using lanthanum nitrate hexahydrate and potassium sulfide. researchgate.net Microwave-assisted hydrothermal methods have also been employed to rapidly prepare La₂S₃ microcrystals. google.com The choice of solvent, such as ethanol (B145695) or ethylene (B1197577) glycol, can influence the average particle size of the resulting nanoparticles. preprints.org These techniques are particularly noted for their ability to produce various morphologies, including nanoparticles, nanorods, and nano-petals. researchgate.netresearchgate.net

Wet Chemistry and Thermal Decomposition Techniques for Precursor Preparation

This two-step approach involves first preparing a precursor material using wet chemistry, followed by its thermal decomposition to yield this compound. rsc.org This method allows for the creation of highly homogeneous materials. A precursor can be formed by precipitating a lanthanum-containing complex, which is then heated in a controlled atmosphere (e.g., flowing argon) to induce decomposition and form the sulfide. rsc.orgrsc.org For instance, a single-source precursor route using an ethanol-based wet chemical method can be used to prepare a CaLa₂S₄ precursor, which is then thermally decomposed at high temperatures (e.g., 1000°C) to form the final product. rsc.orgresearchgate.net This approach is effective for producing powders with a high specific surface area composed of nanoparticle agglomerates. rsc.orgrsc.org

Coprecipitation Methods for Ternary this compound Systems

Coprecipitation is a highly effective method for synthesizing ternary sulfide systems, such as Calcium this compound (CaLa₂S₄), by ensuring an intimate mixing of the constituent cations. researchgate.net In this process, a solution containing the desired cations (e.g., La³⁺ and Ca²⁺) is added to a precipitating agent, such as ammonium (B1175870) carbonate, to form a mixed carbonate precursor. researchgate.net This precursor is then filtered, dried, and subsequently sulfurized, often using CS₂ at high temperatures (e.g., 950°C), to form the ternary sulfide powder. researchgate.netcapes.gov.br This method has been successfully used to create translucent CaLa₂S₄ ceramic pellets after subsequent sintering steps. capes.gov.br The key to this method is achieving a homogeneous precipitate, which translates to a uniform final product. google.com

Chemical Vapor Deposition (CVD) of this compound Thin Films

Chemical Vapor Deposition (CVD) is a premier technique for growing high-quality, uniform thin films of this compound on various substrates. researchgate.net Metal-Organic Chemical Vapor Deposition (MOCVD) is a variant that utilizes volatile organometallic precursors. psu.edursc.org A single-source precursor, a molecule containing both lanthanum and sulfur, can simplify the deposition process and improve film purity. psu.edu For example, Tris(N,N-diethyldithiocarbamato)(2,2'-bipyridyl)lanthanum(III) ([La(bipy)(S₂CNEt₂)₃]) has been used as a single-source precursor to deposit cubic-phase La₂S₃ thin films. psu.edursc.orgcolab.ws The film's characteristics are controlled by optimizing parameters like substrate temperature and the nature of the substrate. psu.eduresearchgate.net This technique avoids the use of highly toxic H₂S gas, which is a drawback of some other CVD approaches. psu.edu

Powder Consolidation and Sintering Techniques

To transform synthesized this compound powders into dense, robust ceramic components, powder consolidation and sintering are required. These processes are challenging due to the high melting point and reactivity of this compound. Hot Pressing (HP) and Spark Plasma Sintering (SPS), also known as Field-Assisted Sintering Technique (FAST), are advanced methods used to achieve high densification. researchgate.netgoogle.com

In hot pressing, the powder is subjected to both heat and uniaxial pressure in a die, which promotes densification at temperatures lower than pressureless sintering. researchgate.netcapes.gov.br This has been used to produce translucent CaLa₂S₄ pellets by sintering at temperatures between 1050°C and 1150°C. researchgate.netcapes.gov.br

Spark Plasma Sintering (SPS) is a more rapid consolidation technique where a pulsed direct current passes through the powder and die, generating heat internally. researchgate.netnih.gov This allows for very high heating rates and short sintering times (e.g., 10 minutes), which helps in limiting grain growth and achieving high final densities. researchgate.netnih.gov SPS has been successfully used to consolidate CaLa₂S₄ ceramics, achieving significant densification in the 850°C-950°C range and producing materials with good infrared transmittance. researchgate.net

A comparison of these advanced sintering techniques is provided in the table below.

FeatureHot Pressing (HP)Spark Plasma Sintering (SPS/FAST)
Heating Method External (furnace heating of die and sample)Internal (pulsed DC current, Joule heating)
Heating Rate Slower (e.g., 10°C/min) researchgate.netVery Fast (e.g., 100°C/min or higher) nih.gov
Sintering Time Longer (hours) researchgate.netShorter (minutes) researchgate.netnih.gov
Typical Temperature High (e.g., 1050-1150°C for CaLa₂S₄) capes.gov.brLower than HP for similar densification researchgate.net
Pressure High (e.g., >30 MPa) google.comTypically 30-100 MPa google.comnih.gov
Outcome Dense ceramics, potential for grain growthHigh density with suppressed grain growth, fine microstructures researchgate.net

Hot-Pressing and Hot Isostatic Pressing (HIP) for Ceramic Fabrication

Hot-pressing and Hot Isostatic Pressing (HIP) are crucial pressure-assisted sintering techniques for fabricating dense ceramic components from powders. britannica.com In hot-pressing, a uniaxial pressure is applied to a powder compact within a die at elevated temperatures. britannica.com This process enhances densification by increasing particle rearrangement and plastic flow, leading to lower porosity compared to pressureless sintering. For lanthanum-rich calcium this compound (CLS) ceramics, hot-press sintering has been employed at temperatures between 1050°C and 1150°C for durations of 0.5 to 2 hours. cambridge.orgcambridge.org

Hot Isostatic Pressing (HIP) is a more advanced technique where the component is subjected to high isostatic gas pressure (typically using an inert gas like argon) at a high temperature. optica.org This uniform pressure eliminates remaining internal porosity, leading to ceramics with near-theoretical density. hanrimwon.com For this compound-based ceramics, such as Calcium this compound (CaLa₂S₄), a common and effective fabrication route involves a multi-step process: initial sintering of the powder to achieve a state of closed porosity, followed by containerless HIP to reach full densification. researchgate.netdtic.mil This combination is essential for producing optically transparent ceramics. hanrimwon.com Optimal HIP temperatures for CaLa₂S₄ have been identified around 1400°C. researchgate.netresearchgate.net

The success of these methods is highly dependent on the quality of the starting powder and strict control over the processing atmosphere to prevent contamination. hanrimwon.com For instance, pre-sintering in a hydrogen sulfide (H₂S) or H₂S/H₂ atmosphere is often performed to remove oxygen before the final densification via HIP. hanrimwon.com

Table 1: Hot-Pressing and HIP Parameters for this compound-based Ceramics

Parameter Hot-Pressing (CLS) Hot Isostatic Pressing (CaLa₂S₄)
Temperature 1050°C - 1150°C cambridge.orgcambridge.org ~1400°C researchgate.netresearchgate.net
Pressure - -
Atmosphere CS₂ (for initial sulfurization) cambridge.orgcambridge.org Argon (after initial sintering in H₂S) spiedigitallibrary.org
Duration 0.5 - 2 hours cambridge.orgcambridge.org -

| Objective | Densification of powder cambridge.orgcambridge.org | Achieve full density and optical transparency hanrimwon.comresearchgate.net |

Pressure-Assisted Reaction Sintering

Pressure-Assisted Reaction Sintering (PARS) is an effective method for preparing γ-phase lanthanum sesquisulfide (γ-LaSᵧ) solid solutions, which have a wide homogeneity range (1.33 < y < 1.5). aip.org This technique combines chemical reaction and sintering into a single hot-pressing step. aip.org

The process starts with a mixture of stoichiometric lanthanum sesquisulfide (La₂S₃) and lanthanum trihydride (LaH₃) powders. aip.org This powder mixture is then reaction-sintered in a hot-press. aip.org The PARS apparatus can operate at temperatures up to 1550°C and pressures up to 24,000 psi (~165 MPa). aip.org The applied pressure aids in squeezing out shrinkage cavities that form during sintering. This method successfully produces dense, single-phase γ-LaSᵧ pellets with a theoretical density of 97% or better. aip.org The resulting materials are black and exhibit metallic behavior, with their thermoelectric properties varying systematically with electron concentration. aip.org

Table 2: Research Findings for Pressure-Assisted Reaction Sintering of γ-LaSᵧ

Property Finding
Starting Materials Stoichiometric La₂S₃ and LaH₃ powders aip.org
Process Reaction sintering in a hot-press aip.org
Achieved Density ≥ 97% of theoretical density aip.org
Product Phase Single-phase γ-LaSᵧ aip.org

| Thermoelectric Figure of Merit (LaS₁.₄₂) | 0.75×10⁻³ °C⁻¹ at 1000 °C aip.org |

Control of Stoichiometry and Phase Purity during Synthesis

Controlling stoichiometry and phase purity is one of the most significant challenges in synthesizing this compound. ucf.edu The properties of the final material, especially optical and electronic properties, are extremely sensitive to its composition and the presence of impurity phases. researchgate.net

A primary issue is the high reactivity of this compound with oxygen, especially at the high temperatures required for synthesis and sintering. hanrimwon.com Oxygen contamination leads to the formation of undesirable lanthanum oxysulfide phases (e.g., La₂O₂S), which degrade the material's performance. ucf.edu Even small amounts of dissolved oxygen can be detrimental. ucf.edu To mitigate this, synthesis and processing must be conducted under strictly controlled atmospheres. hanrimwon.com The use of flowing hydrogen sulfide (H₂S) or carbon disulfide (CS₂) during powder preparation and sintering is a common strategy to remove oxygen and restore sulfur that may be lost due to volatilization at high temperatures. cambridge.orgcambridge.orghanrimwon.com For instance, sulfurizing powders at 1050°C for 48 hours has been shown to reduce sulfite (B76179) and sulfate (B86663) impurities. researchgate.netresearchgate.net

The stoichiometry, particularly the La/S ratio, must be precisely controlled. In the γ-LaSᵧ system, the PARS method allows for exact compositional control by adjusting the initial ratio of La₂S₃ to LaH₃ powders. aip.org In lanthanum-rich calcium this compound (CLS), being on the lanthanum-rich side of the stoichiometry helps to avoid the precipitation of a hygroscopic CaS second phase. hanrimwon.com However, this can lead to the formation of β-La₂S₃, another unwanted phase, if conditions are not carefully managed. cambridge.orgcapes.gov.br Raman spectroscopy has been identified as a useful tool for detecting minute stoichiometric changes related to sulfur loss or oxygen defects. optica.org

Challenges in this compound Synthesis and Scalability

Several key challenges hinder the synthesis and large-scale production of high-quality this compound materials.

Oxygen Contamination: As mentioned, this compound's high oxophilicity makes it extremely susceptible to oxygen contamination from precursor materials or the processing environment. ucf.eduaip.org This leads to the formation of oxysulfides, which severely degrade optical transparency and other properties. ucf.edu Complete elimination of oxygen is a persistent difficulty. researchgate.net

Sulfur Volatilization: At the high temperatures needed for sintering and densification (e.g., >1000°C), sulfur has a high vapor pressure and tends to volatilize. hanrimwon.com This leads to a loss of stoichiometry and the creation of sulfur vacancies, which can be detrimental to the material's properties. optica.org Post-sintering annealing in a sulfur-rich atmosphere (like CS₂ or H₂S) is often required to restore the sulfur content, adding complexity to the process. cambridge.orgcambridge.org

Stoichiometric and Phase Control: Maintaining the precise stoichiometry and preventing the formation of secondary phases like β-La₂S₃ or CaS (in CLS systems) is a significant hurdle. cambridge.orghanrimwon.comcapes.gov.br The properties of this compound are highly dependent on achieving the correct, single-phase composition. ucf.edu

Scalability and Cost: The synthesis routes that yield the highest quality materials often involve multiple, complex steps, such as precursor synthesis, sulfurization under hazardous gases (H₂S, CS₂), and high-pressure consolidation (hot-pressing, HIP). hanrimwon.comdtic.mil These processes are energy-intensive, require specialized equipment, and are difficult to scale up for mass production, making the final products expensive. loradchemical.comresearchgate.net Finding suitable, high-purity starting powders also remains a challenge. hanrimwon.com

These challenges collectively make the reproducible fabrication of large, high-quality this compound components a significant scientific and engineering endeavor. dtic.milucf.edu

Table 3: Chemical Compounds and PubChem CIDs

Compound Name PubChem CID
This compound (La₂S₃) 159357
Lanthanum trihydride (LaH₃) 159495
Hydrogen sulfide (H₂S) 402
Carbon disulfide (CS₂) 6348
Calcium this compound (CaLa₂S₄) 155955
Lanthanum oxysulfide (La₂O₂S) 16212001
Calcium Sulfide (CaS) 82930

Structural and Morphological Investigations of Lanthanum Sulfide Systems

Crystalline Phases and Polymorphism of Lanthanum Sulfide (B99878)

Lanthanum sulfide (La₂S₃) is known to exist in several polymorphic forms, with its crystal structure being influenced by synthesis conditions. ontosight.ai

The γ-phase of this compound (γ-La₂S₃) possesses a cubic crystal structure. researchgate.netresearchgate.net This phase is often a target in synthetic methodologies due to its desirable properties. For instance, γ-La₂S₃ nanoparticles with a cubic structure have been prepared through the thermal decomposition of a lanthanum complex. researchgate.net

A notable cubic structure within the this compound system is found in calcium this compound (CaLa₂S₄). This ternary compound adopts the cubic thorium phosphate (B84403) (Th₃P₄) structure. researchgate.netresearchgate.net The formation of single-phase CaLa₂S₄ powders has been achieved through various synthetic routes, including the reaction of alkoxide mixtures with H₂S followed by heat treatment. researchgate.net The Th₃P₄-type structure of CaLa₂S₄ is a key feature in the study of its potential as an infrared optical ceramic. researchgate.net

CompoundCrystal SystemStructure TypeSpace GroupReference
γ-La₂S₃CubicI-43d researchgate.net
CaLa₂S₄CubicTh₃P₄ researchgate.net

In addition to the cubic form, this compound can also crystallize in a tetragonal phase, designated as β-La₂S₃. capes.gov.brresearchgate.net The formation of different phases, including the tetragonal structure, can be influenced by the preparation method. For example, chemical methods have been used to prepare this compound films that exhibit a mixture of phases, including a tetragonal phase. researchgate.net

Lanthanum also forms a disulfide, LaS₂, which exhibits a layered structure. Colloidal synthesis methods have been developed to produce LaS₂ nanocrystals. acs.org The layered nature of this compound can lead to interesting anisotropic properties.

Lanthanum monosulfide (LaS) is another important compound in this system. americanelements.com The behavior of lanthanum sulfides under high pressure has been a subject of investigation, with studies exploring the structural transitions and stability of compounds like LaS, LaS₃, and LaS₅ under such conditions. For instance, the pressurization of hydrogen sulfide can lead to high-temperature superconductivity, a phenomenon that has sparked interest in the high-pressure behavior of other sulfides. wikipedia.org

Microstructural Evolution and Grain Boundary Phenomena

In materials like calcium this compound (CaLa₂S₄) ceramics, the densification and grain growth during sintering are controlled by mechanisms such as lattice diffusion, grain-boundary diffusion, and grain-boundary sliding. researchgate.net For instance, in the sintering of CaLa₂S₄, grain-boundary diffusion has been identified as the primary mechanism controlling grain growth at temperatures between 950°C and 1100°C. researchgate.net The presence of impurities or secondary phases at grain boundaries can lead to scattering and absorption, affecting the optical quality of the material. researchgate.net The resistance at grain boundaries can also significantly impact ionic transport in sulfide-based solid electrolytes. researchgate.net

Nanoscale Morphology and Dimensionality Control (e.g., Nanorods, Nanoparticles)

The synthesis of this compound with controlled nanoscale morphologies has been an active area of research. When produced in nanoparticle form, this compound exhibits enhanced properties that make it suitable for a variety of applications. ontosight.ai

Various synthetic methods have been employed to produce this compound nanostructures. For example, this compound (La₂S₃) nanorods have been synthesized using a simple hydrothermal method. researchgate.netresearchgate.net These nanorods have been characterized by their distinct morphology and crystalline structure. researchgate.net Similarly, La₂S₃ nanoparticles have been synthesized and investigated for their adsorbent properties. researchgate.net The synthesis of γ-La₂S₃ nanoparticles with uniform sizes between 10-30 nm has been achieved through the thermal decomposition of a lanthanum complex at low temperatures. researchgate.net

The ability to control the size and shape of this compound nanocrystals, such as nanoellipsoids and square-based nanoplates of LaS₂, has been demonstrated through colloidal synthesis techniques. acs.org This control over dimensionality is crucial for tuning the material's properties, such as its light absorption characteristics. acs.org

Defect Chemistry and Non-Stoichiometry in this compound Lattices

The intrinsic properties of this compound materials are profoundly influenced by their defect chemistry and the resulting non-stoichiometry. Unlike ideal crystalline solids with perfect atomic arrangements, real-world this compound lattices contain various point defects, such as vacancies and impurities. These imperfections are not merely flaws; they are fundamental to understanding and engineering the material's electronic, optical, and structural characteristics. The ability of the this compound lattice to accommodate a significant number of defects, particularly cation vacancies, gives rise to a range of non-stoichiometric compounds, each with distinct physical properties.

Cation Vacancies and their Impact on Structure

Cation vacancies, specifically on the lanthanum (La) sites, are a defining characteristic of the defect chemistry in many this compound phases. These vacancies play a crucial role in stabilizing certain crystal structures and have a significant impact on the material's physical properties.

In the Thorp-Pusey (Th₃P₄) crystal structure, which is common for lanthanum sulfides, a range of non-stoichiometric compositions can exist. For instance, compounds within the La₃₋ₓS₄ series are known to accommodate a substantial concentration of lanthanum vacancies. researchgate.netarxiv.org The presence of these vacancies can be as high as one-ninth of the total lanthanum sites. arxiv.org This inherent ability to host vacancies provides a mechanism for disorder and distortion within the lattice, which can occur without inducing a complete transition to a different crystal structure. arxiv.org

The impact of these cation vacancies is multifaceted:

Structural Stabilization: In solid solutions like calcium this compound (CLS), which maintains the cubic Th₃P₄ structure, lanthanum-rich compositions are stabilized by the presence of cation vacancies. ucf.edu These vacancies are essential for charge compensation within the crystal lattice. Research on superconducting La₃S₄ single crystals has shown that doping with vacancies can suppress the Jahn-Teller distortion, a cubic-to-tetragonal phase transformation that occurs in stoichiometric crystals. researchgate.net The maximum superconducting transition temperature and the strongest electron-phonon coupling are observed precisely when this phase transformation is suppressed by the introduction of vacancies. researchgate.net

Lattice Parameters: The relationship between cation vacancy concentration and lattice parameters can be counterintuitive. In CaS-La₂S₃ solid solutions, increasing the fraction of La₂S₃ leads to a higher number of cation vacancies. aip.org This increase in vacancies is accompanied by an expansion of the lattice parameter, a trend confirmed by both experimental results and Density Functional Theory (DFT) simulations. aip.org

Mechanical Properties: The presence of cation vacancies directly affects the mechanical integrity of the lattice. An increase in the number of vacancies, resulting from a higher La₂S₃ fraction in CLS, leads to a decrease in the material's stiffness. aip.org This is reflected in the reduction of the bulk modulus, shear modulus, and Young's modulus. aip.org

The formation of lanthanum vacancies can be an energetically favorable process. In related rare-earth chalcogenides like La₃Te₄, La vacancies can form spontaneously due to Fermi-level instability, which reduces their formation energy. arxiv.org This self-doping mechanism allows for the stabilization of a wide range of off-stoichiometric compounds, providing a pathway to tune the material's electronic properties. arxiv.org

Role of Impurities (e.g., Oxygen, Sodium) in Crystal Lattice

Impurities, whether intentionally introduced or present as contaminants from processing, significantly alter the crystal lattice and properties of this compound systems. Oxygen is the most common and impactful impurity, with sodium also being detected in some instances.

Oxygen: The incorporation of oxygen into the this compound lattice is a critical challenge during synthesis and processing, as it can degrade optical and electronic properties. researchgate.netucf.edu Oxygen can be incorporated in several ways:

Dissolution in the Lattice: Studies on calcium this compound (CLS) have shown that low levels of oxygen can dissolve directly into the crystal lattice without necessarily causing a local phase transformation. ucf.edu DFT calculations have identified two primary configurations for this: oxygen substituting for sulfur (Oₛ) and oxygen occupying vacant sites on the lanthanum sublattice (Oₗₐ). aip.orgpurdue.edu

Formation of Oxysulfides: At elevated temperatures, dissolved oxygen becomes mobile and reactive. During annealing of CLS ceramics containing up to 5.4 at% oxygen, the outward diffusion of oxygen and concurrent loss of sulfur can lead to the formation of distinct lanthanum oxysulfide phases, such as La₂O₂S and La₂OOS₂, on the material's surface. ucf.edufrontiersin.org The formation of these secondary phases is a major source of optical absorption and scattering. researchgate.net

Impact on Glass Formation: In gallium-lanthanum-sulfide (GLS) glasses, oxygen impurities are common. researchgate.net The formability of these glasses has been shown to depend on the presence of a certain concentration of oxide content. researchgate.net

Sodium: Sodium (Na) is another impurity that has been identified in this compound materials. X-ray Photoelectron Spectroscopy (XPS) analysis of this compound powders has detected the presence of sodium on the surface. ucf.edu While less studied than oxygen, sodium doping has been explored in related materials. For example, doping lanthanum oxysulfide (La₂O₂S) with sodium has been shown to enhance its catalytic activity. frontiersin.org

The control and understanding of these impurities are paramount for producing high-quality this compound ceramics with desired properties. ucf.eduucf.edu

Point Defect Formation Energies and Configurations

The stability and concentration of various point defects in the this compound lattice are governed by their formation energies. First-principles calculations based on Density Functional Theory (DFT) are a powerful tool for investigating these energies and predicting the most likely defect configurations under different chemical conditions. aip.orgmit.edu

Studies on the CaS-La₂S₃ (CLS) system, which provides a valuable model for this compound defect chemistry, have yielded significant insights into the relative stability of different point defects. aip.orgpurdue.edu The formation energy (Ef) of a defect is typically calculated as a function of the chemical potentials of the constituent elements and the Fermi level (EF), which represents the energy of electrons in the system. aip.orgmit.edu

Key findings from these computational studies include:

Dominance of Oxygen-Related Defects: Calculations of charged defect formation energies in CLS consistently show that oxygen-related defects have lower formation energies compared to other native defects. purdue.edu Specifically, oxygen occupying a vacant lanthanum site (Oₗₐ) and oxygen substituting for a sulfur atom (Oₛ) are found to be the most energetically favorable defects. purdue.edu This strong preference explains the experimentally observed uptake of oxygen by the CLS solid solution. purdue.edu

Defect Types and Configurations: Several types of point defects have been modeled in lanthanum-rich CLS. aip.orgpurdue.edu

Sulfur Vacancy (vₛ): A neutral or charged vacancy at a sulfur lattice site.

Oxygen on La Sublattice (Oₗₐ): An oxygen atom occupying a site that would otherwise be a cation vacancy on the lanthanum sublattice.

Sulfur on La Sublattice (Sₗₐ): A sulfur atom occupying a cation vacancy site.

Oxygen Substitution of Sulfur (Oₛ): An oxygen atom replacing a sulfur atom on its regular lattice site.

Charged Defect States: Defects can exist in different charge states (neutral, positive, or negative) depending on the position of the Fermi level within the band gap. Formation energy diagrams, which plot formation energy versus Fermi level, show that the slope of the line for a given defect corresponds to its charge state. purdue.edu For all tested configurations in 90:10 CLS, except for sulfur vacancies, the neutral charge state was found to be the most energetically favorable. aip.org

The relative stability of these point defects can be compared by examining their formation energies under specific conditions. The table below summarizes the defect types studied in the CLS system.

Defect TypeDescription
vₛ A vacancy on a sulfur lattice site.
Oₗₐ An oxygen impurity occupying a vacant lanthanum sublattice site.
Sₗₐ A sulfur atom occupying a vacant lanthanum sublattice site.
Oₛ An oxygen atom substituting for a sulfur atom.
Data sourced from DFT studies on Calcium this compound (CLS) systems. aip.orgpurdue.edu

These theoretical investigations into point defect formation energies are crucial for developing strategies to control defect populations during material synthesis, ultimately enabling the engineering of this compound materials with tailored properties for specific applications.

Computational and Theoretical Studies of Lanthanum Sulfide Systems

Density Functional Theory (DFT) Applications in Electronic Structure Elucidation

Density Functional Theory (DFT) has been widely applied to elucidate the electronic structure of lanthanum sulfides, providing a theoretical foundation for understanding their electrical and bonding properties.

DFT calculations have been instrumental in characterizing the band structure and density of states (DOS) of various lanthanum sulfide (B99878) compounds. Studies on lanthanum monosulfide (LaS) and the γ-phase La₃S₄ have consistently shown that these materials exhibit metallic properties. This is evidenced by the presence of occupied bands crossing the Fermi level in their calculated electronic structures. unomaha.edu

For instance, in both LaS and La₃S₄, the calculations reveal no band gap at the Fermi level, which is consistent with experimental observations of their metallic conductivity. unomaha.edu The states near the Fermi level are primarily derived from the La 5d and S 3p orbitals, indicating a significant covalent character in the La-S bonding. The metallic nature of LaS has made it a candidate for applications such as cold cathode materials due to its low work function. unomaha.edu

A significant challenge in the computational study of lanthanide compounds is the proper treatment of the strongly correlated f-shell electrons. However, lanthanum represents a unique and simplified case within the lanthanide series because its electronic configuration, [Xe] 5d¹6s², contains no f-shell electrons. unomaha.edu This absence of f-electrons greatly simplifies the electronic structure calculations for lanthanum sulfides, as the complexities arising from strong on-site Coulomb interactions and spin-orbit coupling of the f-electrons are not present. unomaha.edu

For other lanthanide sulfides where f-electrons are present, more advanced methods like DFT+U (DFT with an on-site Coulomb interaction term) are necessary to accurately model the electronic structure. unomaha.edu In the case of lanthanum sulfide, standard DFT functionals can provide a reasonably accurate description of its electronic properties.

First-Principles Calculations of Lattice Dynamics and Stability

First-principles calculations are crucial for investigating the lattice dynamics and structural stability of materials. While direct computational studies on the phonon dispersion of this compound are not extensively reported in the provided search results, the methodologies are well-established. Such calculations for related materials, like fcc Lanthanum, have demonstrated the power of these techniques. aps.org

For a given crystal structure of this compound, these calculations would involve determining the forces on atoms when they are slightly displaced from their equilibrium positions. From these forces, the dynamical matrix can be constructed, and its eigenvalues and eigenvectors provide the phonon frequencies and vibrational modes, respectively. The absence of imaginary phonon frequencies across the Brillouin zone would confirm the dynamical stability of the crystal structure. aps.org These calculations can also predict how the structure might become unstable under pressure, for instance, by observing the softening of specific phonon modes. aps.org

Electron-Phonon Coupling and Superconductivity Predictions

The metallic nature of some lanthanum sulfides, particularly La₃S₄, leads to an interest in their potential superconducting properties. The electronic structure of La₃S₄ has garnered considerable attention due to its transition to a superconducting state at a critical temperature (Tc) of 7.2 K. unomaha.edu Computational studies can explore the mechanism behind this superconductivity by calculating the electron-phonon coupling (EPC).

The EPC strength is a key parameter in the Bardeen-Cooper-Schrieffer (BCS) theory of conventional superconductivity. First-principles calculations can quantify the EPC by evaluating the interaction between electrons at the Fermi level and the lattice vibrations (phonons). While high-pressure lanthanum hydrides have been the focus of recent computational predictions for high-Tc superconductivity, the principles are applicable to lanthanum sulfides. arxiv.orgnih.gov A large EPC constant (λ) would indicate that the phonon-mediated attraction between electrons is strong, favoring a superconducting state. The calculation of λ, along with the phonon frequencies and the electronic density of states at the Fermi level, allows for the theoretical prediction of Tc.

Computational Modeling of Defect Structures and Energetics

Point defects, such as vacancies and interstitials, can significantly influence the properties of materials. Computational modeling using DFT is a powerful tool for investigating the structure and energetics of these defects. osti.govfrontiersin.org While studies specifically on binary this compound are not detailed in the provided results, research on related systems like calcium this compound (CLS) provides insight into the methodology. researchgate.net

In such studies, a supercell of the crystal is constructed, and a defect (e.g., a sulfur vacancy or a lanthanum interstitial) is introduced. DFT calculations are then used to relax the atomic positions around the defect and to calculate the formation energy of the defect. aps.org The formation energy determines the concentration of defects under different chemical potential conditions. For example, DFT calculations on CLS have been used to characterize sulfur vacancies, oxygen substituting sulfur, and various impurities. researchgate.net These studies can also determine the charge states of these defects and their corresponding energy levels within the band structure, which is crucial for understanding their impact on electronic and optical properties. osti.gov

Simulations of Thermoelectric and Optical Properties

Computational simulations are increasingly used to predict and understand the thermoelectric and optical properties of materials. For lanthanum sulfides, particularly γ-phase La₃₋ₓS₄, which has been investigated for high-temperature thermoelectric applications, simulations can provide valuable insights. nasa.gov

Thermoelectric properties, such as the Seebeck coefficient, electrical conductivity, and thermal conductivity, can be calculated from the electronic band structure and phonon dispersion using Boltzmann transport theory. uobasrah.edu.iqresearchgate.net These simulations can help in understanding how factors like carrier concentration, which can be controlled by stoichiometry (the value of 'x' in La₃₋ₓS₄), affect the thermoelectric figure of merit (ZT). nasa.gov

Similarly, the optical properties of this compound can be simulated from its electronic band structure. researchgate.net The frequency-dependent dielectric function, which is the key quantity for determining other optical properties like the absorption coefficient, refractive index, and reflectivity, can be calculated from the transitions between occupied and unoccupied electronic states. researchgate.net While direct simulation data for this compound is not abundant in the search results, studies on related compounds like lanthanum bromide (LaBr₃) demonstrate the application of these first-principles methods to predict the optical response of lanthanum-based materials. researchgate.net

Ab Initio Approaches for Material Design and Property Prediction

Ab initio computational methods, particularly those based on Density Functional Theory (DFT), have become indispensable tools for designing novel materials and predicting their properties from fundamental quantum mechanical principles. These first-principles approaches allow researchers to investigate the structural, electronic, mechanical, and thermodynamic characteristics of materials like this compound with high accuracy, guiding experimental efforts and accelerating the discovery of new functional materials.

Theoretical studies have been instrumental in understanding the various phases of this compound and their intrinsic properties. For instance, first-principles calculations have been employed to determine the stability and electronic structure of lanthanum monosulfide (LaS) and the different polymorphs of lanthanum sesquisulfide (La₂S₃), namely the α, β, and γ phases.

Lanthanum sesquisulfide is known to exist in three primary crystalline forms. The low-temperature α-La₂S₃ possesses an orthorhombic structure. As the temperature increases, it transitions to the tetragonal β-La₂S₃ phase, which is stable between 1173 K and 1573 K. At even higher temperatures, the cubic γ-La₂S₃ phase becomes the stable form. nih.gov This high-temperature γ-phase is particularly interesting due to its potential for thermoelectric applications and as a transparent ceramic for infrared optics. researchgate.netucf.edu

Ab initio calculations provide detailed insights into the fundamental parameters of these different phases. By solving the Kohn-Sham equations, researchers can predict lattice constants, bulk moduli, and electronic band structures, which are crucial for understanding the material's response to external stimuli and its potential applications.

Detailed Research Findings

Computational studies have yielded valuable data on the structural and electronic properties of this compound compounds. For example, DFT calculations have been used to predict the lattice parameters and bond lengths in various crystal structures of this compound. The Materials Project, a comprehensive database of computed materials properties, provides calculated data for LaS, indicating a tetragonal crystal structure (space group P4/nmm) with La-S bond lengths of approximately 2.90 Å and 2.93 Å. osti.gov

Furthermore, theoretical investigations have explored the mechanical properties of these materials. Through the calculation of elastic constants, researchers can determine key mechanical descriptors such as the bulk modulus, shear modulus, and Young's modulus. A detailed first-principles study on β-La₂S₃ has provided comprehensive data on its structural, phonon, mechanical, optical, and thermodynamic properties. nih.gov

The electronic band structure and density of states (DOS) are also critical properties that can be accurately predicted using ab initio methods. These calculations reveal whether a material is a metal, semiconductor, or insulator and provide the magnitude of the electronic band gap. For instance, density functional calculations on lanthanide monosulfides, including LaS, have been performed to understand their electronic configurations and bonding characteristics. researchgate.net

The following interactive data tables summarize some of the key properties of different this compound phases as predicted by ab initio calculations.

Advanced Characterization Techniques in Lanthanum Sulfide Research

Spectroscopic Analysis of Lanthanum Sulfide (B99878) Materials

Spectroscopy is a cornerstone of materials characterization, offering detailed information about the elemental makeup, chemical bonding, and electronic properties of lanthanum sulfide.

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the study of this compound (La₂S₃), XPS provides critical data on stoichiometry and the presence of impurities.

XPS analysis of gamma-phase this compound (γ-La₂S₃) powder identifies the major elements of lanthanum (La) and sulfur (S). ucf.edu However, spectra often reveal the presence of minor elements such as oxygen (O) and carbon (C), which can indicate surface contamination or the presence of oxides and carbonates. ucf.edu Detailed analysis of high-resolution spectra for specific elements offers deeper insights. The La 3d spectrum, for instance, exhibits characteristic shake-up peaks that, in conjunction with the O 1s spectrum, can reveal that the material is not a pure metal sulfide but a mixture of lanthanum oxide and this compound. ucf.edu This capability is crucial for quality control in the synthesis of high-purity this compound for applications like infrared-transmitting glasses. ucf.edu

The technique provides quantitative atomic percentages, allowing researchers to verify the stoichiometry of the synthesized compound. ucf.edu XPS has been instrumental in evaluating various lanthanum compounds, with the La 3d, La 4p, and La 4d regions being particularly useful for assigning the specific chemistry of the material.

Key XPS Peak Regions for this compound Analysis
ElementXPS RegionInformation Provided
Lanthanum (La)La 3dPrimary region for chemical state identification; exhibits multiplet splitting and shake-up satellites indicative of oxidation state and bonding environment.
Sulfur (S)S 2pDetermines the chemical state of sulfur (e.g., sulfide vs. sulfate).
Oxygen (O)O 1sIdentifies the presence and nature of oxides or hydroxides.
Carbon (C)C 1sTypically used for charge correction and indicates adventitious carbon or carbonate impurities.

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. It is a valuable tool for investigating the vibrational modes of molecules and the chemical bonds within a material. In the context of this compound, FTIR is employed to confirm the formation of lanthanide complexes and to identify the functional groups present. ijstr.org

Studies on lanthanide complexes, including those of lanthanum, have used FTIR to observe the coordination between the lanthanide ion and organic ligands. For example, the IR spectrum of a free ligand might show a characteristic band for an azomethine group (CH=N) stretch. Upon coordination to a lanthanum ion, this band can exhibit a red shift, indicating that the nitrogen atom is involved in the bonding with the metal ion. ijstr.org Furthermore, new low-energy bands can appear in the spectra of the complexes, which are attributable to the stretching vibrations of the newly formed Lanthanum-Nitrogen (La-N) and Lanthanum-Sulfur (La-S) bonds. ijstr.org

Raman spectroscopy is a non-destructive chemical analysis technique which provides detailed information about chemical structure, phase and polymorphy, crystallinity, and molecular interactions. It is based on the inelastic scattering of monochromatic light, usually from a laser source.

In the study of related chalcogenide systems like calcium this compound, Raman spectroscopy has been proven effective in assessing material stoichiometry, particularly sulfur loss that can occur during high-temperature processing. researchgate.net The full width at half maximum (FWHM) of specific Raman peaks, such as the A1 peak, can be correlated with sulfur content. researchgate.net This type of analysis provides crucial feedback for optimizing synthesis and processing conditions to achieve desired material properties. Although detailed Raman spectra for pure this compound are not extensively reported in all literature, the technique's sensitivity to vibrational modes makes it inherently suitable for providing structural and bonding insights.

UV-Visible (UV-Vis) spectroscopy is used to measure the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For semiconductor materials like this compound, this technique is primarily used to determine the optical band gap (E_g), a fundamental property that dictates its electronic and optical behavior.

The optical absorption spectrum of this compound thin films reveals the energy required to excite an electron from the valence band to the conduction band. The band gap is typically calculated from the Tauc plot, which relates the absorption coefficient to the photon energy. Research has shown that the optical band gap of this compound can vary depending on its phase and preparation method. For instance, α-La₂S₃ thin films synthesized by spray pyrolysis have shown direct band gaps of 3.39 eV and 3.45 eV. researchgate.net Other studies on LaS thin films have reported a direct band gap of 2.5 eV. niscpr.res.inresearchgate.net La₂S₃-based glasses are known to have an optical bandgap of approximately 2.6 eV. ucf.edu

Reported Optical Band Gap Values for this compound
This compound FormReported Band Gap (eV)Reference
α-La₂S₃ Thin Film3.39 - 3.45 researchgate.net
LaS Thin Film2.5 niscpr.res.inresearchgate.net
La₂S₃-based Glass~2.6 ucf.edu
LaS₂ Nanocrystals1.95 - 3.4 acs.org

Photoluminescence (PL) spectroscopy is a non-destructive method of probing the electronic structure of materials. It involves using light (photo-excitation) to excite electrons to higher energy states, and then analyzing the light emitted (luminescence) as they relax back to lower energy states.

Pure, undoped this compound does not typically show significant photoluminescence. ijstr.org However, its properties as a host material allow it to be doped with other rare-earth elements, such as Europium (Eu) and Terbium (Tb), to produce materials with characteristic luminescence. ijstr.org When doped, the this compound complex can absorb energy and efficiently transfer it to the dopant ions, which then emit light at their characteristic wavelengths. ijstr.org For example, Eu and Tb-doped this compound complexes, under an excitation wavelength of 246 nm, exhibit strong emission peaks at 398 nm and 470 nm, respectively. ijstr.org These investigations are key to developing this compound-based phosphors for applications in lighting and displays.

Diffraction and Imaging Techniques

To fully understand the structure and morphology of this compound from the atomic to the macroscopic scale, diffraction and imaging techniques are indispensable.

X-ray Diffraction (XRD) is the primary tool for determining the crystal structure and phase purity of this compound materials. XRD patterns provide a fingerprint of the crystalline phases present in a sample. Analysis of these patterns has identified various phases of this compound, including:

γ-La₂S₃ : A cubic phase. ijstr.org

α-La₂S₃ : An orthorhombic lattice structure. researchgate.net

Mixed phases containing monoclinic α-LaS₂ and tetragonal La₅S₇ have also been observed in thin films. researchgate.net The positions and intensities of the diffraction peaks are used to identify the crystal structure and calculate lattice parameters. researchgate.net

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to visualize and measure the surface topography of materials at the nanoscale. measurlabs.comoxinst.com For this compound thin films, AFM provides critical information about surface morphology, including surface roughness and grain size. spectraresearch.com This is important because the surface quality of a thin film can significantly impact its optical and electronic properties. AFM studies have shown that the surface of LaS films can be composed of grain-like features, and the root-mean-square (RMS) surface roughness can be measured with nanometer precision. measurlabs.com

Transmission Electron Microscopy (TEM) offers even higher resolution imaging, allowing for the direct visualization of the microstructure of materials. TEM can reveal information about particle size, shape, and the arrangement of atoms. acs.org In the case of this compound films, TEM analysis has been used to confirm the presence of both polycrystalline and amorphous regions within the same film. oregonstate.edu It also allows for the direct measurement of nanocrystal sizes, which have been observed to range from approximately 1 to 50 nm in some preparations. oregonstate.edu

X-ray Diffraction (XRD) for Phase Identification and Crystallography

X-ray Diffraction (XRD) is a fundamental and powerful non-destructive technique used to analyze the crystallographic structure of materials. In this compound research, XRD is indispensable for identifying the crystalline phases present, determining lattice parameters, and assessing the degree of crystallinity. webelements.comijstr.org this compound can exist in several polymorphic forms, and XRD is the primary tool for distinguishing between them.

Research has shown that the synthesis method and conditions directly influence the resulting crystalline phase of this compound. For instance, La₂S₃ powders have been indexed to the cubic γ-La₂S₃ phase, which is characterized by a well-defined crystal structure. webelements.com In contrast, thin films of this compound prepared by techniques like spray pyrolysis can be polycrystalline, exhibiting the α-La₂S₃ phase with an orthorhombic lattice. univ-temouchent.edu.dz Studies have also identified mixed-phase this compound, containing both monoclinic α-LaS₂ and tetragonal La₅S₇ phases. shef.ac.uk

The analysis of XRD patterns involves comparing the positions and intensities of diffraction peaks with standard patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS). This comparison allows for unambiguous phase identification and the calculation of key crystallographic parameters.

Crystallographic Data for Various this compound Phases Determined by XRD
PhaseCrystal SystemSpace GroupLattice Parameters (Å)JCPDS Card No.
γ-La₂S₃Cubic--25-1041 webelements.com
α-La₂S₃OrthorhombicPnmaa = 7.66, b = 4.22, c = 15.95 univ-temouchent.edu.dzc73-957, C71-2349 univ-temouchent.edu.dz
α-LaS₂Monoclinic--- shef.ac.uk
La₅S₇Tetragonal--- shef.ac.uk

Scanning Electron Microscopy (SEM) and Field Emission SEM (FESEM) for Morphology

Scanning Electron Microscopy (SEM) and its higher-resolution variant, Field Emission SEM (FESEM), are essential tools for visualizing the surface topography and morphology of this compound materials. These techniques use a focused beam of electrons to scan the sample surface, generating images that reveal details about the material's shape, size, and texture.

The morphology of this compound is highly dependent on the synthesis route. Various nanostructured forms have been reported, each with distinct surface features:

Fibrous Networks: Thin films of La₂S₃ prepared by spray deposition have been observed to possess a fibrous network structure.

Nanorods: Hydrothermal synthesis methods have been successfully employed to produce this compound with a well-defined nanorod morphology.

Nano-petals: FESEM imaging of β-LaS₂ thin films, also grown via hydrothermal methods, has revealed a porous surface morphology composed of three-dimensional nano-petals.

Nanowires: In certain fabrication processes, this compound can form nanowires, for example, with diameters around 50 nm when grown within porous templates.

FESEM provides significantly improved spatial resolution over conventional SEM, enabling the detailed visualization of these fine nanoscale features. The information gathered from SEM and FESEM is crucial for understanding how the material's surface structure relates to its properties and performance in applications such as sensors and supercapacitors.

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Nanostructure and Defects

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) offer unparalleled insight into the internal nanostructure of this compound, including its crystallinity, particle size, and the presence of lattice defects. In TEM, a high-energy electron beam is transmitted through an ultra-thin specimen, creating an image that reveals internal features at the nanoscale.

TEM analysis is critical for characterizing the size and shape of individual this compound nanocrystals. For example, studies on LaS₂ have used TEM to image nanoplates with specific dimensions, such as 11.6 x 4.4 nm².

Selected Area Electron Diffraction (SAED) is a powerful TEM-based technique that provides crystallographic information from a localized area of the sample. When performed on a single nanocrystal, SAED produces a distinct pattern of bright spots, which serves as a fingerprint of the crystal structure. This pattern confirms the crystalline nature of the material and can be used to determine its lattice parameters and orientation. SAED patterns of LaS₂ nanocrystals have been used to confirm their single-crystal nature.

HRTEM takes this analysis a step further, providing the ability to visualize the atomic lattice of the material directly. The resulting images show lattice fringes, which are the ordered lines of atoms within the crystal. By measuring the spacing between these fringes, researchers can confirm the crystal structure and identify any defects, such as dislocations or grain boundaries, that could impact the material's electronic and optical properties.

Scanning/Transmission Electron Microscopy (S/TEM) for Stoichiometry and Structure

Scanning/Transmission Electron Microscopy (S/TEM) combines the principles of both SEM and TEM, offering versatile imaging and analytical capabilities. In S/TEM, a finely focused electron beam is scanned across a thin specimen, and various signals are collected simultaneously, providing high-resolution structural and compositional information.

One of the primary S/TEM imaging modes is High-Angle Annular Dark-Field (HAADF) imaging. This technique, often referred to as Z-contrast imaging, collects electrons scattered at high angles. The intensity in a HAADF-STEM image is approximately proportional to the square of the atomic number (Z). For this compound, this means that the heavier lanthanum atoms (Z=57) will scatter electrons more strongly and thus appear brighter in the image compared to the lighter sulfur atoms (Z=16). This Z-contrast allows for the direct visualization of the arrangement of different atoms within the crystal lattice, providing intuitive structural information at the atomic scale.

When coupled with Energy Dispersive X-ray Spectroscopy (EDS), S/TEM becomes a powerful tool for determining stoichiometry at the nanoscale. By analyzing the characteristic X-rays emitted from a specific point or area scanned by the electron beam, STEM-EDS can provide quantitative elemental composition. This has been demonstrated in studies of related materials like calcium this compound, where STEM-EDS elemental mapping was used to track changes in the stoichiometry of calcium, lanthanum, sulfur, and oxygen across different zones of the sample after thermal processing. This level of detailed compositional analysis is crucial for understanding material stability and performance.

Elemental Analysis and Compositional Mapping

Energy Dispersive X-ray Spectroscopy (EDX)

Energy Dispersive X-ray Spectroscopy (EDX or EDS) is a standard analytical technique, typically integrated with electron microscopes (SEM or S/TEM), used to determine the elemental composition of a material. The technique relies on the principle that when a high-energy electron beam strikes a sample, it can excite electrons from inner atomic shells, causing characteristic X-rays to be emitted as electrons from higher shells fill the vacancies. Each element has a unique set of X-ray emission energies, allowing for their identification.

In the context of this compound research, EDX is routinely used to confirm the presence of lanthanum and sulfur and to assess the purity of the synthesized material. For example, the elemental composition of hydrothermally synthesized La₂S₃ nanorods has been successfully confirmed using EDX analysis. Current time information in Los Angeles, CA, US. The resulting EDX spectrum displays distinct peaks corresponding to the characteristic X-ray energies of lanthanum and sulfur.

Quantitative analysis can also be performed to determine the atomic percentages of the constituent elements, thereby verifying the stoichiometry of the compound. However, challenges can arise, such as the overlap of characteristic X-ray peaks from different elements, which may require more advanced analytical methods like Wavelength Dispersive X-ray Spectroscopy (WDS) for accurate quantification.

Elemental Mapping Techniques

Elemental mapping is a powerful extension of EDX analysis that provides a visual representation of the spatial distribution of elements within a sample. By scanning the electron beam across a selected area and collecting an EDX spectrum at each point (or pixel), a two-dimensional map is generated for each detected element. The brightness or color intensity at each pixel in the map corresponds to the concentration of that element.

This technique is invaluable for assessing the homogeneity of this compound materials. For instance, EDX mapping of this compound nanorods can visually confirm that both lanthanum and sulfur are uniformly distributed throughout the nanostructure, which is indicative of a successful and uniform synthesis.

In composite materials or samples where phase segregation or impurities are a concern, elemental mapping can precisely identify the location of different elements. This has been demonstrated in related lanthanide-containing materials, where elemental maps clearly show the localization of lanthanum and other elements in specific regions of the sample. By correlating these elemental maps with the corresponding SEM or S/TEM images, a comprehensive understanding of the material's compositional and morphological characteristics can be achieved.

Thermal Analysis Methods

Thermal analysis encompasses a suite of techniques that measure a material's physical or chemical properties as a function of temperature or time while it is subjected to a controlled temperature program. These methods are crucial for understanding the thermal stability, phase transitions, and compositional changes in materials like this compound.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique that provides quantitative information on the mass changes in a material as it is heated, cooled, or held at a constant temperature. netzsch.comnetzsch.com This measurement is highly sensitive, capable of detecting mass changes in the microgram range, which corresponds to physical and chemical phenomena such as desorption, decomposition, and oxidation. netzsch.com

In the context of this compound research, TGA is employed to determine its thermal stability and decomposition pathways. The analysis is conducted by placing a small sample on a precision balance within a furnace. An inert gas, such as nitrogen, is typically purged through the furnace to prevent unwanted reactions like oxidation. nih.govsphinxsai.com As the temperature is ramped up at a constant rate, the sample's mass is continuously recorded.

A typical TGA experiment on a lanthanide compound might involve heating the sample from ambient temperature to over 900°C at a controlled rate, for instance, 10°C/minute. sphinxsai.com The resulting data is plotted as a TGA curve, showing mass percentage on the y-axis against temperature on the x-axis. A plateau in the curve indicates a region of thermal stability, while a sharp drop signifies a mass loss event. For instance, studies on related lanthanum compounds show distinct mass loss steps corresponding to the loss of adsorbed water followed by decomposition at higher temperatures. sphinxsai.commdpi.com For this compound, TGA can be used to study its oxidation to oxysulfides or oxides at elevated temperatures in an oxygen-containing atmosphere, or its decomposition and sulfur loss in an inert environment. ucf.edu

Table 1: Representative TGA Data for a Lanthanide Compound Decomposition

Temperature Range (°C)Mass Loss (%)Associated Event
30 - 350~24%Loss of lattice water sphinxsai.com
350 - 800~15%Decarboxylation sphinxsai.com
> 800StableFormation of stable oxide

Note: This table is illustrative, based on data for lanthanum carbonate octahydrate, to demonstrate the type of information obtained from TGA. sphinxsai.com

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. nih.govnetzsch.com This difference in heat flow provides detailed information about thermal events occurring within the material, such as phase transitions, melting, crystallization, and chemical reactions. nih.gov

During a DSC measurement, both the sample crucible and an empty reference crucible are heated in a symmetrically designed chamber under a precisely controlled temperature program. netzsch.com The instrument records the heat flow to or from the sample relative to the reference. An endothermic event (e.g., melting) results in a higher heat flow to the sample, while an exothermic event (e.g., crystallization) causes a decrease in heat flow. netzsch.com

For this compound, DSC is invaluable for identifying phase transition temperatures and measuring the enthalpy associated with these transitions. For example, γ-La₂S₃, a high-temperature phase with desirable thermoelectric properties, can be studied using DSC to determine its transition temperature from lower-temperature polymorphs. Research on related materials like calcium this compound has utilized adiabatic calorimetry, a similar principle, to determine heat capacity as a function of temperature. dtic.mil By measuring the slope of the enthalpy-temperature curve, the specific heat capacity (Cₚ) can be derived. dtic.mil This data is critical for thermodynamic modeling and for applications where thermal management is important.

Table 2: Example DSC Data for a Material Phase Transition

ParameterValueDescription
Onset Temperature850 °CThe temperature at which the transition begins.
Peak Temperature865 °CThe temperature of maximum heat flow for the transition.
Enthalpy of Transition (ΔH)45 J/gThe amount of energy absorbed or released during the phase change.

Note: This table presents hypothetical data to illustrate typical DSC outputs.

Surface Area and Porosity Characterization (e.g., BET analysis)

The specific surface area and porosity of a material are critical parameters that influence its performance in applications such as catalysis, sensing, and adsorption. The Brunauer-Emmett-Teller (BET) method is the most widely used technique for the precise determination of the specific surface area of solid materials. lucideon.comazonano.com

BET analysis is based on the physical adsorption of a gas (typically nitrogen) onto the surface of the material at cryogenic temperatures (e.g., that of liquid nitrogen). eag.com The sample is first degassed under vacuum and heat to remove any contaminants from its surface. eag.com Then, the analysis gas is introduced to the sample in controlled increments. The amount of gas adsorbed at various relative pressures is measured, generating a gas adsorption isotherm.

The BET equation is applied to the isotherm data, typically in the relative pressure (P/P₀) range of 0.05 to 0.3, to calculate the amount of gas required to form a single molecular layer (a monolayer) on the entire surface of the sample. azonano.com From this monolayer capacity, the total specific surface area, expressed in square meters per gram (m²/g), is calculated. lucideon.com

For this compound powders, which may be used in catalytic processes, knowing the surface area is essential for understanding and optimizing their reactivity. By extending the analysis to higher relative pressures, information about the pore size distribution and total pore volume can be obtained using methods like the Barrett-Joyner-Halenda (BJH) analysis. lucideon.com This provides a comprehensive characterization of the material's porous structure, which is vital for applications involving filtration or host-guest chemistry.

Table 3: Illustrative BET Surface Area Analysis Results

Sample IDBET Surface Area (m²/g)Pore Volume (cm³/g)Average Pore Diameter (nm)
La₂S₃-Sample A15.40.0821.0
La₂S₃-Sample B28.90.1520.8
La₂S₃-Sample C8.20.0524.4

Note: This table contains representative data to show comparative results from BET analysis.

Electrical Measurements (e.g., Hall Effect)

The Hall effect measurement is a primary technique for characterizing the electronic transport properties of semiconducting materials like this compound. qdusa.com It provides crucial information, including the type of charge carrier (electron or hole), carrier density (number of carriers per unit volume), and carrier mobility (how quickly carriers move in an electric field). qdusa.comsumdu.edu.ua

The measurement is based on the phenomenon discovered by Edwin Hall, where a voltage difference—the Hall voltage (Vₗ)—is produced across an electrical conductor, transverse to an electric current in the conductor and an applied magnetic field perpendicular to the current. sumdu.edu.ua This transverse voltage arises from the Lorentz force acting on the charge carriers. sumdu.edu.ua

To perform a Hall measurement on a this compound sample, a thin, uniform sample (often in a "Hall bar" or van der Pauw geometry) is prepared. qdusa.com A constant current (I) is passed through the length of the sample, and a uniform magnetic field (B) is applied perpendicular to the current flow. The resulting Hall voltage (Vₗ) is measured across the width of the sample.

The sign of the Hall voltage directly indicates the carrier type: it is negative for n-type semiconductors (electrons are the majority carriers) and positive for p-type semiconductors (holes are the majority carriers). qdusa.com The Hall coefficient (Rₗ) can be calculated, and from it, the carrier density (n) is determined. By combining the Hall data with a resistivity (ρ) measurement, the carrier mobility (μ) can be calculated using the formula μ = |Rₗ|/ρ. qdusa.com This information is fundamental to understanding the electrical behavior of this compound and designing it for electronic and thermoelectric applications.

Table 4: Typical Parameters Derived from Hall Effect Measurements on a Semiconductor

ParameterSymbolTypical ValueUnitInformation Provided
Carrier Type-n-type-Majority charge carriers are electrons. qdusa.com
Hall CoefficientRₗ-3.5 x 10⁻⁴m³/CRelated to the inverse of carrier concentration. ui.ac.id
Carrier Densityn1.8 x 10²²cm⁻³Number of free charge carriers per unit volume. qdusa.com
Resistivityρ1.2 x 10⁻⁵Ω·mMaterial's opposition to current flow. qdusa.com
Hall Mobilityμ29cm²/VsEase of charge carrier movement through the material. qdusa.com

Note: The values in this table are illustrative for a semiconductor and demonstrate the data obtained from Hall effect measurements.

Functional Applications of Lanthanum Sulfide in Advanced Materials

Thermoelectric Energy Conversion

Lanthanum sulfide (B99878), particularly in its gamma phase (γ-La₃₋ₓS₄), has been investigated for its potential in high-temperature thermoelectric energy conversion. The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit (ZT), which is a function of the Seebeck coefficient (S), electrical conductivity (σ), thermal conductivity (κ), and absolute temperature (T). The optimization of ZT is a central goal in thermoelectric materials research.

Optimization of Thermoelectric Figure of Merit (ZT)

The thermoelectric figure of merit (ZT) is the key metric for evaluating the performance of thermoelectric materials. A higher ZT value indicates a more efficient material for energy conversion. For γ-La₃₋ₓS₄, research has shown that the ZT value is highly dependent on the stoichiometry of the compound. A maximum figure-of-merit (Z) of approximately 0.0005 K⁻¹ has been reported for a composition of x = 0.3, which corresponds to LaS₁.₄₈. nasa.gov The ZT value is directly proportional to the square of the Seebeck coefficient and the electrical conductivity, and inversely proportional to the thermal conductivity. Therefore, strategies to optimize ZT often involve maximizing the power factor (S²σ) while minimizing the thermal conductivity.

Influence of Stoichiometry and Doping on Thermoelectric Performance

The stoichiometry of lanthanum sulfide, specifically the ratio of lanthanum to sulfur, plays a crucial role in determining its thermoelectric properties. In γ-La₃₋ₓS₄, the material behaves as an extrinsic semiconductor in the temperature range of 300 to 1400 K, with the degenerate carrier concentration being controlled by the stoichiometric ratio. nasa.govnasa.gov This inherent self-doping mechanism allows for the tuning of the carrier concentration by adjusting the value of 'x' in La₃₋ₓS₄.

Influence of Stoichiometry on Thermoelectric Properties of γ-La₃₋ₓS₄
Composition (x in La₃₋ₓS₄)Corresponding FormulaMaximum Figure-of-Merit (Z) (K⁻¹)Temperature Range (K)
0.04 to 0.3LaS₁.₃₅ to LaS₁.₄₈~0.0005 (for x=0.3)300 - 1400

Investigation of Charge Carrier Concentration and Mobility

The charge carrier concentration and mobility are fundamental parameters that directly impact the electrical conductivity and Seebeck coefficient of a thermoelectric material. In γ-La₃₋ₓS₄, the charge carrier concentration is intrinsically linked to the stoichiometry, with variations in 'x' leading to changes in the number of charge carriers per unit volume. nasa.govnasa.gov

Hall effect measurements are a standard technique used to determine both the carrier concentration and mobility. For this compound and its analogues, the carrier concentration can be systematically varied by controlling the level of lanthanum vacancies in the crystal lattice. This allows for a detailed investigation of how carrier concentration affects the thermoelectric properties. Generally, an optimal carrier concentration exists that maximizes the power factor. Increasing the carrier concentration can enhance electrical conductivity but may also decrease the Seebeck coefficient and increase the electronic contribution to thermal conductivity. Therefore, a balance must be struck to achieve the highest ZT. The mobility of the charge carriers is influenced by scattering mechanisms within the material, such as phonon scattering and impurity scattering.

High-Temperature Thermoelectric Generators Based on Lanthanum Sulfides

Thermoelectric generators (TEGs) are solid-state devices that convert heat directly into electricity and are particularly promising for waste heat recovery at high temperatures. Materials with good high-temperature stability and a high ZT over a broad temperature range are required for such applications. This compound's refractory nature and its thermoelectric properties at elevated temperatures make it a candidate material for high-temperature TEGs.

While specific performance data for thermoelectric generators based solely on this compound are not widely reported, research into high-temperature thermoelectric materials often includes lanthanide compounds as a promising class of materials. The development of efficient high-temperature TEGs relies on the successful fabrication of both n-type and p-type thermoelectric materials with compatible properties. The efficiency of a TEG is not only dependent on the peak ZT of the material but also on the average ZT across the operating temperature gradient.

Optical and Optoelectronic Materials

Beyond thermoelectrics, this compound and its derivatives, particularly when combined with other elements, exhibit interesting optical properties that make them suitable for various optoelectronic applications, most notably in the infrared spectrum.

Infrared Transparent Ceramics for Window and Dome Applications (e.g., CaLa₂S₄, CLS)

Calcium this compound (CaLa₂S₄), often referred to as CLS, is a ternary sulfide ceramic that has garnered significant attention as a material for infrared (IR) transparent windows and domes. These components are critical for a variety of applications, including thermal imaging, remote sensing, and in aerospace systems where they must protect sensors from harsh environments while allowing IR radiation to pass through. dtic.milspiedigitallibrary.org

CLS is particularly valued for its broad transmission range, which extends from the visible spectrum at around 0.5 µm to the long-wave infrared (LWIR) region up to 14 µm. sciencesconf.org This wide transparency window is a significant advantage over other commonly used IR materials like Zinc Sulfide (ZnS), which has a more limited transmission range. amazonaws.com Furthermore, CLS exhibits superior mechanical properties compared to ZnS, including higher hardness, which translates to better resistance to abrasion from sand and rain erosion. sciencesconf.orgamazonaws.com

The properties of CaLa₂S₄ are highly dependent on its stoichiometry and processing conditions. The material is often produced with a lanthanum-rich composition to optimize its optical and mechanical characteristics. dtic.mil Hot pressing and hot isostatic pressing are common techniques used to fabricate dense, transparent CLS ceramics. utexas.edu

Optical and Mechanical Properties of Calcium this compound (CaLa₂S₄) Compared to Zinc Sulfide (ZnS)
PropertyCalcium this compound (CaLa₂S₄)Zinc Sulfide (ZnS)
Transparency Range (µm)0.5 - 14 sciencesconf.org0.4 - 12 sciencesconf.org
Melting Temperature (°C)1810 sciencesconf.org1020 (wurtzite transition) sciencesconf.org
Knoop Hardness (kg/mm²)570 sciencesconf.org160 - 250 sciencesconf.org
Vickers Hardness (GPa)5.58 - 5.91 spiedigitallibrary.org2.45 spiedigitallibrary.org
Flexural Strength (MPa)106 sciencesconf.org70 - 100 sciencesconf.org
Young's Modulus (GPa)120 sciencesconf.org74 sciencesconf.org
Thermal Expansion Coefficient (10⁻⁶/°C)14.7 dtic.mil~7
Thermal Conductivity (W/m·K)1.7 dtic.mil~17
Peak IR Transmittance (%)~58 (not corrected for Fresnel loss) spiedigitallibrary.org~72 (not corrected for Fresnel loss) spiedigitallibrary.org

Development of Phosphor Host Media for Luminescent Applications

This compound (La2S3) has been investigated as a host material for phosphors due to its favorable chemical and physical properties. Sulfide-based luminescent materials have garnered significant attention for a variety of photo-, cathodo-, and electroluminescent applications. nih.gov When doped with activator ions like Europium (Eu) and Terbium (Tb), this compound complexes exhibit characteristic luminescence. researchgate.net The choice of the sulfide host allows for the tuning of luminescence across the entire visible spectrum when doped with ions such as Ce³⁺ and Eu²⁺. nih.gov

Research has demonstrated that doping La2S3 with different lanthanide ions can produce phosphors with distinct emission properties. For instance, Eu-doped and Tb-doped this compound complexes have been synthesized and their photoluminescent properties studied. researchgate.net These investigations show that the synthesized doped complexes have different energy levels compared to the undoped this compound, leading to characteristic emissions similar to the metal ions used for doping. researchgate.net The long-lived luminescence from lanthanide ions is a key advantage, allowing it to be distinguished from short-lived processes like scatter and autofluorescence through time-gated techniques. acs.orgnih.gov

Persistent luminescence phosphors (PLPs) are another area where lanthanide-doped materials are crucial. These materials can store excitation energy and release it slowly over time. Lanthanide doping is a common method to generate desired visible or near-infrared (NIR) emissions in PLPs. frontiersin.orgresearchgate.net The doped lanthanides can also participate in charge trapping and detrapping processes, which can enhance the intensity and duration of the persistent luminescence. frontiersin.org

Table 1: Luminescent Properties of Doped this compound

Dopant Ion Host Material Emission Characteristics Reference
Europium (Eu) This compound (La2S3) Characteristic emission of Europium ions researchgate.net
Terbium (Tb) This compound (La2S3) Characteristic emission of Terbium ions researchgate.net
Cerium (Ce³⁺) Sulfide Hosts Tunable emission across the visible spectrum nih.gov

Research on Solar Energy Conversion Materials and Photovoltaics

This compound is being explored for its potential role in solar energy conversion and photovoltaic applications, primarily through the lens of spectral conversion using lanthanide ions. sigmaaldrich.comrsc.org A significant challenge in photovoltaic technology is the "spectral mismatch," where low-energy photons are not absorbed and the energy of high-energy photons is not utilized efficiently by solar cells. sigmaaldrich.comrsc.org Lanthanide ions offer a promising solution to this problem through processes known as upconversion and downconversion. sigmaaldrich.comrsc.org

Upconversion involves the conversion of two low-energy photons into one higher-energy photon that can be absorbed by the solar cell. sigmaaldrich.comrsc.org Conversely, downconversion, or "quantum cutting," is the process where one high-energy photon is split into two lower-energy photons, both of which can be absorbed. sigmaaldrich.com The unique and rich energy level structure of trivalent lanthanide ions provides numerous options for efficient up- and downconversion of photons. sigmaaldrich.comrsc.org

While the direct application of this compound as the primary absorber in solar cells is less common, its potential as a host material for these lanthanide ions is an active area of research. The development of materials that can be integrated with existing solar cell technologies to enhance their efficiency is a key focus. rsc.org Lanthanide-doped nanoparticles, for example, hold promise for improving the light-harvesting capacity of solar cells. rsc.org

Application in Photodetectors, Infrared Sensors, and Light-Emitting Devices

This compound's semiconducting properties make it a candidate for applications in various optoelectronic devices. While much of the research in this area focuses on other metal sulfides like lead sulfide (PbS) and cadmium sulfide (CdS), the principles can be extended to this compound. researchgate.netwikipedia.org For instance, quantum dots (QDs) of semiconductors are of great interest for photodetectors due to their tunable absorption and emission properties. researchgate.net

In the realm of infrared sensing, materials that can absorb light in the infrared spectrum are crucial. Lanthanide ions, with their complex energy level structures, can be used to sensitize materials to specific infrared wavelengths. While specific research on this compound in this direct application is not extensively documented in the provided results, the broader field of lanthanide-doped materials for infrared detection is relevant.

For light-emitting devices (LEDs), phosphor materials are essential for converting the primary emission of the LED chip into a broad spectrum of visible light to create white light. As discussed in the section on luminescent applications, this compound doped with appropriate rare-earth elements can act as a phosphor. nih.gov The ability to tune the emission color by changing the dopant makes sulfide-based phosphors versatile for various lighting applications. nih.gov

Studies on Quantum Size Confinement and Near-Band-Edge Photoluminescence

The phenomenon of quantum confinement becomes significant when the size of a semiconductor material is reduced to the nanoscale, comparable to the de Broglie wavelength of its electrons. chalcogen.ro This leads to changes in the material's electronic and optical properties, such as an increase in the band gap energy. chalcogen.roresearchgate.net The study of quantum confinement in this compound nanoparticles is crucial for tailoring their properties for specific applications.

The Brus model is a common theoretical framework used to understand the relationship between the size of a nanomaterial and its energy gap. chalcogen.ro As the size of the quantum dots decreases, the quantum confinement energy increases, leading to a larger effective band gap. chalcogen.ro This size-dependent behavior allows for the tuning of the optical properties of semiconductor nanocrystals. researchgate.net

Near-band-edge photoluminescence is a desirable characteristic in many optoelectronic applications as it results in a narrower and more defined emission spectrum. In many semiconductor nanoparticles, broad defect-related emission can dominate. researchgate.net Research on other sulfide-based quantum dots, such as silver indium sulfide (AgInS₂), has shown that coating the core nanoparticles with a shell of another semiconductor can suppress defect emission and promote narrow band-edge emission. researchgate.net Similar strategies could be applied to this compound quantum dots to enhance their photoluminescence properties. The photoluminescence quantum yield can be significantly increased through such core/shell structures. researchgate.net Studies on lead sulfide (PbS) quantum dots have also investigated the quantum confinement effect and the photoenhancement of photoluminescence. mdpi.com

Catalytic and Photocatalytic Applications

Visible Light-Driven Photocatalysis for Environmental Remediation (e.g., Dye Degradation)

Lanthanum-containing materials have demonstrated significant potential in the field of visible-light-driven photocatalysis for the degradation of organic pollutants like dyes. The introduction of lanthanum into photocatalytic systems, such as titanium dioxide (TiO₂), has been shown to enhance their activity under visible light. researchgate.net For instance, lanthanum-doped TiO₂ nanocomposites have exhibited high efficiency in the degradation of brilliant yellow and acid blue dyes. researchgate.net

The photocatalytic degradation process involves the generation of reactive oxygen species, such as superoxide radicals (O₂⁻) and hydroxyl radicals (•OH), upon illumination with visible light. mdpi.com These highly reactive species then attack and break down the organic dye molecules. mdpi.commdpi.com Scavenger studies have confirmed the crucial role of these radicals in the degradation mechanism. researchgate.net

While research has explored lanthanum oxide-based composites, the principles are applicable to this compound as well. The goal is to develop photocatalysts that can efficiently harness visible light, which constitutes a large portion of the solar spectrum. researchgate.net The photocatalytic activity of materials like cadmium sulfide (CdS) nanorods for the degradation of dyes such as Rhodamine B under visible light has been well-documented. mdpi.com Similarly, this compound decorated graphene oxide nanorods have been investigated as effective photocatalysts for reducing dyes. researchgate.net The efficiency of dye degradation can be influenced by factors such as the initial dye concentration and the amount of photocatalyst used. mdpi.com

Table 2: Photocatalytic Degradation Efficiency of Lanthanum-Containing Nanocomposites

Pollutant Photocatalyst Light Source Degradation Efficiency Reference
Acid Blue Dye La₂O₃-TiO₂ Visible Light 99% researchgate.net
Brilliant Yellow Dye La₂O₃-TiO₂ Visible Light 96% researchgate.net
Xylenol Orange Ag/La-BiVO₄ Visible Light 93% researchgate.net

Electrochemical Hydrogen Evolution Catalysis

This compound has emerged as a promising component in the development of efficient and cost-effective catalysts for the electrochemical hydrogen evolution reaction (HER). rsc.org The HER is a key process in water splitting for the production of clean hydrogen fuel. rsc.orgresearchgate.net While platinum-based catalysts are highly effective, their high cost and scarcity limit their widespread use. rsc.orgresearchgate.net This has driven research into catalysts based on more abundant elements.

A notable development is the creation of a hybrid catalyst composed of this compound and molybdenum sulfide (La₂S₃–MoS₂). rsc.org This hybrid material, synthesized through a one-pot solvothermal method, has demonstrated significantly enhanced HER activity compared to pristine molybdenum sulfide. rsc.org The improved performance is attributed to factors such as an expanded interlayer distance and the formation of nano-interfaces between the molybdenum sulfide and this compound components. rsc.org These features lead to increased exposure of active sites and a modified surface electronic structure. rsc.org

The La₂S₃–MoS₂ hybrid catalyst exhibited a low overpotential and a small Tafel slope, which are indicators of high catalytic efficiency. rsc.org It also showed excellent stability during long-term hydrogen evolution. rsc.org The electrochemical surface area of the hybrid catalyst was found to be 1.5 times that of pristine MoS₂. rsc.org The development of such hybrid materials showcases the potential of this compound in advancing technologies for clean energy production. rsc.orgstanford.edu

Table 3: Performance of La₂S₃–MoS₂ Hybrid Catalyst for Hydrogen Evolution Reaction

Parameter Value Reference
Overpotential at 10 mA cm⁻² 205 mV rsc.org
Overpotential at 50 mA cm⁻² 277 mV rsc.org
Overpotential at 100 mA cm⁻² 336 mV rsc.org
Overpotential at 200 mA cm⁻² 455 mV rsc.org

Catalytic Conversion of Carbon Dioxide and Methanol

The catalytic hydrogenation of carbon dioxide (CO2) to methanol is a significant area of research aimed at mitigating greenhouse gas emissions and producing valuable chemicals. This process typically relies on multi-component catalysts where both metal and oxide phases are present. Extensive research has focused on catalyst systems such as copper-based catalysts promoted by zinc oxide and other metal oxides, as well as systems based on palladium and indium researchgate.net.

However, based on available research, this compound is not prominently featured as a catalyst for the direct conversion of CO2 to methanol. While related compounds like lanthanum oxides have been used as supports for copper-based catalysts, the specific catalytic activity of this compound in this reaction is not well-documented in current literature acs.org. The field is primarily focused on optimizing other catalytic systems to improve methanol selectivity and yield while minimizing the competing reverse water-gas-shift reaction researchgate.netacs.org.

Energy Storage Systems

This compound is being investigated for its potential contributions to next-generation energy storage technologies, specifically in lithium-ion batteries and supercapacitors.

While metal sulfides are explored as potential high-capacity electrode materials for lithium-ion batteries, the primary application of this compound (La2S3) in this domain has been as a component in solid-state electrolytes ntu.edu.sg. In the development of all-solid-state lithium-ion batteries, which promise enhanced safety and energy density, sulfide-based solid electrolytes are a key area of focus researchgate.net.

Research has shown that incorporating a crystalline phase of La2S3 into glassy sulfide-based solid electrolytes, such as Li2S–SiS2 or Li2S–P2S5, can significantly improve performance. The addition of this compound helps to suppress the crystallization of the electrolyte during synthesis researchgate.net. This results in composite electrolytes with lithium-ion conductivities that can be more than an order of magnitude higher than the original materials. Furthermore, these La2S3-containing composites exhibit a wide electrochemical window of over 8 V vs. Li+/Li, enhancing their stability researchgate.net.

An indirect application involves the use of lanthanum nitrate (B79036) as an electrolyte additive in lithium-sulfur batteries. This additive facilitates the in-situ formation of a composite passivation film of lanthanum/lithium sulfides on the surface of the metallic lithium anode. This film helps to stabilize the anode by slowing down the electrochemical dissolution and deposition reactions, thereby improving the cycle stability of the battery iastate.edunih.gov.

This compound (La2S3) has demonstrated promise as an electrode material for supercapacitors, a type of energy storage device known for high power density and rapid charge-discharge cycles. The energy storage mechanism in La2S3 electrodes is attributed to pseudocapacitive behavior, which involves fast faradaic charge transfer reactions at the electrode surface, in addition to the electrical double-layer capacitance.

Studies on La2S3 thin film electrodes have reported significant specific capacitance. For instance, a La2S3 electrode achieved a maximum specific capacitance of 358 F g⁻¹ at a 5 mV s⁻¹ scan rate in a 1 M Sodium sulfate (B86663) electrolyte. These electrodes also demonstrated an energy density of 35 Wh kg⁻¹ at a power density of 1.26 kW kg⁻¹. The electrochemical cycling stability was noted to be 78% over 1000 cycles.

ParameterValueConditions
Max. Specific Capacitance358 F g⁻¹5 mV s⁻¹ scan rate in 1 M Na₂SO₄
Energy Density35 Wh kg⁻¹-
Power Density1.26 kW kg⁻¹-
Cyclic Stability78%Over 1000 cycles

Superconducting Materials Research

The discovery of high-temperature superconductivity in hydrogen-rich compounds under extreme pressures has spurred interest in other materials, including lanthanum sulfides, as potential superconductors under similar conditions nih.gov.

Pressure is a fundamental thermodynamic variable that can induce phase transitions to exotic states of matter, including superconductivity. Theoretical studies using first-principles swarm-intelligence structural searches have explored the lanthanum-sulfur (La-S) system under pressures ranging from 0 to 200 GPa aps.org. These computational studies identified two previously unknown, pressure-stabilized stoichiometries, LaS3 and LaS5, in addition to previously reported compounds aps.org.

The analysis revealed that as sulfur content and pressure increase, the sulfur-sulfur bonding patterns in these compounds evolve from atomic sulfur to S2 dimers, then to one-dimensional linear sulfur chains, and finally to two-dimensional sulfur ladders aps.org. The emergence of these novel structures under high pressure is directly linked to the appearance of superconductivity. For example, the LaS5 phase with a C2/c crystal structure is stabilized at pressures above 111 GPa aps.org.

Following the prediction of these new pressure-stabilized phases, electron-phonon calculations were performed to determine their superconducting properties aps.org. These calculations confirmed that both LaS3 and LaS5 are superconductors. The critical temperature (Tc) for LaS3 was calculated to be 13.6 K at a pressure of 100 GPa, while LaS5 was found to have a Tc of 11 K at 120 GPa aps.org.

The underlying mechanism responsible for superconductivity in these sulfur-rich this compound phases is attributed to the softened acoustic phonon branches aps.org. This phonon softening enhances the electron-phonon coupling, which is essential for the conventional BCS (Bardeen-Cooper-Schrieffer) theory of superconductivity. These theoretical findings provide a guide for future experimental investigations into superconductivity in rare-earth chalcogenides under extreme conditions aps.org.

Compound StoichiometryPressureCritical Temperature (Tc)Crystal Structure
LaSAmbient~0.8–1.5 KNaCl-type
γ-La₂S₃ (La₃₋ₓS₄)Ambient8.2 KI-43d
LaS₃100 GPa13.6 K-
LaS₅120 GPa11 KC2/c

Adsorption and Environmental Remediation

This compound (La₂S₃) is gaining attention in environmental science due to its potential as an effective adsorbent for various pollutants. Its unique surface chemistry and properties make it a candidate for tackling water contamination from both inorganic and organic sources.

Adsorption of Heavy Metal Ions from Aqueous Media (e.g., Lead)

This compound nanoparticles have demonstrated significant efficacy in the removal of heavy metal ions from wastewater. In a notable study, a novel adsorbent was created by incorporating this compound nanoparticles onto the surface of magnetic graphene oxide sheets (MGO@LaS) for the efficient removal of lead ions (Pb²⁺). nih.gov This composite material exhibited a high removal efficiency of over 95% for lead ions under optimized conditions. nih.gov

The adsorption process was found to be best described by the Langmuir isotherm model, which suggests a monolayer adsorption pattern of Pb²⁺ ions onto the MGO@LaS surface. nih.gov The maximum adsorption capacity was determined to be 123.46 mg/g. nih.gov Kinetic studies revealed that the adsorption rate was best fitted to the pseudo-second-order model. nih.gov Furthermore, thermodynamic analysis indicated that the adsorption mechanism involves both chemisorption and physisorption. nih.gov

Adsorption of Lead Ions by MGO@LaS

ParameterValue
Removal Efficiency>95%
Maximum Adsorption Capacity (Langmuir)123.46 mg/g
Optimal pH~5
Adsorbent Dosage20 mg
Contact Time40 min
Best Fit Kinetic ModelPseudo-second-order

Removal of Organic Pollutants (e.g., Tetracycline) from Wastewater

The application of this compound nanoparticles extends to the remediation of organic pollutants, such as the antibiotic tetracycline, from aqueous environments. researchgate.net this compound nanoparticles (La₂S₃) have been synthesized and evaluated for their potential as an adsorbent in tetracycline removal processes. researchgate.net The effectiveness of these nanoparticles is influenced by several operational parameters, including the adsorbent dosage, the ionic strength of the solution, pH levels, contact time, and the initial concentration of the pollutant. researchgate.net

While specific removal percentages for this compound alone are still under detailed investigation, related research on lanthanum-modified adsorbents provides insight into its potential. For instance, a lanthanum-modified magnetic biochar demonstrated a maximum adsorption capacity for tetracycline of 122.5 mg/g at 298 K. neptjournal.com Another study on a novel La/Fe co-modified biochar reported an even higher maximum adsorption capacity for tetracycline at 414.84 mg/g. nih.gov These findings underscore the significant role of lanthanum compounds in enhancing the adsorption capabilities for organic pollutants like tetracycline. neptjournal.comnih.gov The primary adsorption mechanisms are believed to include hydrogen bonding, surface complexation, pore filling, electrostatic attraction, and π-π electron donor-acceptor interactions. nih.gov

Tetracycline Adsorption by Lanthanum-Modified Adsorbents

AdsorbentMaximum Adsorption Capacity (qₘₐₓ)Reference
La-modified magnetic bagasse biochar122.5 mg/g neptjournal.com
La/Fe co-modified rice shell biochar (La/Fe@RSBC)414.84 mg/g nih.gov

Other Advanced Applications

Beyond environmental remediation, this compound is being explored for a variety of advanced technological applications, leveraging its unique electronic and optical properties.

Cold Cathode Materials

Lanthanum monosulfide (LaS) has been investigated as a material for cold cathode arrays, which are crucial components in field-emission-based technologies. aip.org In one study, an array of cold cathodes was fabricated using pulsed laser deposition of a chemically and thermally stable lanthanum monosulfide thin film for both the anode and cathode contacts. aip.org The field emission characteristics of this array were measured, revealing an average electric field threshold for Fowler-Nordheim field emission in the range of 100 V/μm. aip.org The highest emission current recorded was approximately 5 x 10⁻⁷ A, beyond which thermal runaway led to cathode failure. aip.org These findings are consistent with data from LaS thin films deposited on other substrates, indicating the potential of lanthanum monosulfide in the development of robust cold cathode technologies. aip.org

Field Emission Characteristics of LaS Cold Cathode

ParameterValue
Average Electric Field Threshold for FN Emission100 V/μm
Maximum Measured Emission Current~5 x 10⁻⁷ A

Integration in Specialized Glasses

This compound is a key component in the formation of a family of chalcogenide glasses known as Gallium this compound (Ga-La-S) glasses. wikipedia.org These glasses are typically formed from mixtures of La₂S₃, La₂O₃, and Ga₂S₃. wikipedia.org A significant advantage of Ga-La-S glasses is their production from non-volatile components, allowing for safer and more economical manufacturing compared to arsenic-based chalcogenide glasses. wikipedia.orgcrystran.com

Ga-La-S glasses exhibit a wide transmission range, from the visible to the infrared spectrum (0.5 to 10 μm), and possess high thermal stability up to 550°C. crystran.com The high lanthanum content allows for excellent solubility of rare-earth ions, making these glasses suitable for active devices. wikipedia.org The composition of Ga-La-S glass can be tailored to achieve a wide variety of optical and physical properties. wikipedia.org For instance, it is a semiconductor with a bandgap of 2.6 eV, corresponding to a wavelength of 475 nm, which gives the glass a deep orange color. wikipedia.org

Properties of Gallium this compound (GLS) Glass

PropertyValue
Transmission Range0.5 to 10 μm
Refractive Index2.398 at 1.014 μm
Thermal StabilityUp to 550°C
Density4.04 g/cc
Melting Point830°C
Young's Modulus (E)59 GPa
Poisson Ratio0.24

Magnetic Materials for Storage and Spintronics

Lanthanide-based materials, including sulfides, are of significant interest in the development of advanced magnetic materials for data storage and spintronics. rjpn.orgnih.gov Spintronics, which utilizes the spin of an electron in addition to its charge, offers a promising path toward non-volatile memory with substantial energy savings. umn.edu Lanthanides are particularly suited for these applications due to their high magnetic moments, significant magnetic anisotropy, and long spin lifetimes compared to 3d transition metals. nih.gov

The unique magnetic properties of lanthanide sulfides and oxides make them valuable for applications in magnetic storage and spintronics. rjpn.org The coordination of lanthanide atoms in two-dimensional metal-organic networks is a promising approach to creating ordered arrays of single-atom magnets. nih.gov Such materials with strong magnetic anisotropy are particularly interesting for developing high-density storage devices and other spintronic applications. nih.gov The ability to tailor the magnetic properties of these materials is a key area of ongoing research. nih.gov

Emerging Research Directions and Future Perspectives in Lanthanum Sulfide Science

Integration of Lanthanum Sulfide (B99878) in Hybrid and Nanocomposite Systems

The integration of lanthanum sulfide into hybrid and nanocomposite systems is a burgeoning area of research aimed at creating materials with synergistic or enhanced functionalities that surpass those of the individual components. These composites often combine the unique properties of this compound with the advantageous characteristics of other materials like metal oxides, graphene, or other sulfides.

One prominent application is in energy storage. For instance, composite electrodes of manganese-lanthanum sulfide/graphene oxide (MnS-La2S3/GO) have been fabricated for high-performance supercapacitors. researchgate.net The porous, multilayered nanosheet structure of these composites provides a high specific surface area (156 m² g⁻¹), which is crucial for enhanced supercapacitive performance. researchgate.net Similarly, lanthanum-based zinc oxide (La2ZnO4) nanocomposites, synthesized via a cost-effective co-precipitation method, have demonstrated potential in catalysis. mdpi.com Scanning electron microscopy confirms a hexagonal morphology where zinc particles are present on the surface of lanthanum crystals, forming a distinct nanocomposite without evidence of separate lanthanum and zinc phases. mdpi.com

Hybrid sulfide-oxide nanoparticles are also being developed for photocatalysis. By ensuring a substantial degree of adhesion between the sulfide phase (like Cadmium Sulfide) and an oxide phase (like Titanium Dioxide), researchers aim to create catalysts that are highly active under visible or solar light. scispace.com The development of electrochemical sensors is another promising application, as seen with lanthanum vanadate/functionalized boron nitride (LaV/F-BN) nanocomposites used for detecting furazolidone. acs.org The enhanced catalytic activity of such sensors is attributed to a combination of factors including a high surface area, abundant active sites, rapid electron transfer, and synergistic effects between the components. acs.org

Table 1: Examples of this compound-Based Nanocomposites and Their Applications
Composite SystemSynthesis MethodKey FeaturesApplicationReference
MnS-La₂S₃/GOSuccessive Ionic Layer Adsorption and Reaction (SILAR)High specific surface area (156 m² g⁻¹), porous nanosheet structureFlexible Symmetric Supercapacitors researchgate.net
La₂ZnO₄Co-precipitationHexagonal crystalline structure, crystallite size of 8.62 nmHeterogeneous Catalysis mdpi.com
LaV/F-BNNot specifiedHigh surface area, rapid electron transfer, synergistic effectsElectrochemical Sensors acs.org
CdS@TiO₂Complexing agentsHigh adhesion between sulfide and oxide phasesPhotocatalysis scispace.com

Tailoring of Properties through Advanced Doping and Defect Engineering

Advanced doping and defect engineering strategies are being employed to precisely tailor the electronic, optical, and catalytic properties of this compound and related materials. Doping involves the intentional introduction of foreign atoms into the crystal lattice, while defect engineering focuses on controlling the concentration and type of crystalline imperfections. These techniques can fundamentally alter the material's behavior.

Doping with rare-earth elements is a common approach to enhance electrochemical performance due to their unique 4f electronic configurations. researchgate.net For example, doping this compound (La2S3) complexes with europium (Eu) and terbium (Tb) has been shown to induce characteristic luminescence, indicating that the dopant ions' energy levels match well with the host material, allowing for efficient energy transfer. ijstr.org In a different application, co-doping hafnium oxide (HfO2) thin films with aluminum (Al) and lanthanum (La) has been investigated to improve the ferroelectric characteristics of memory devices. nih.gov First-principles analysis confirmed that specific concentrations of Al (4.2%) and La (2.17%) promote the formation of the desired ferroelectric orthorhombic phase. nih.gov

Minimal lanthanum doping has also been shown to trigger significant structural evolution in molybdenum oxide/sulfide heterostructures, enhancing their activity for bifunctional water splitting. researchgate.net Beyond direct doping of the this compound lattice, lanthanide doping is used to tune the physicochemical properties of other materials, such as molybdenum disulfide (MoS2), for applications in catalysis and optoelectronics. nih.gov Computational studies combining density-functional theory with polarization curve simulations have revealed that the oxygen reduction activity at lanthanide-doped MoS2 interfaces follows a biperiodic trend based on the specific lanthanide used. nih.gov This enhancement is attributed to a defect-state pairing mechanism that selectively stabilizes hydroxyl and hydroperoxyl adsorbates on the material's surface. nih.gov

Exploration of Novel this compound Stoichiometries and Polymorphs

Research into lanthanum sulfides is expanding beyond the commonly studied compositions like γ-La2S3 to explore novel stoichiometries and polymorphs with potentially exotic properties. These explorations often involve synthesis under extreme conditions, such as high pressure, or the creation of complex quaternary compounds.

High-pressure synthesis has been a particularly fruitful avenue for discovering new, sulfur-rich phases. Computational structural searches based on first-principles swarm intelligence have identified previously unknown, pressure-stabilized stoichiometries, including LaS3 and LaS5, which are stable in a pressure range of 0–200 GPa. aps.org These high-pressure phases exhibit intriguing sulfur motifs, with S-S bonding patterns evolving from atomic sulfur to S2 dimers, linear sulfur chains, and ultimately two-dimensional sulfur ladders as sulfur content and pressure increase. aps.org Other known stoichiometries include lanthanum monosulfide (LaS) wikipedia.org, La3S4, and LaS2. aps.orgresearchgate.net

The synthesis of novel quaternary lanthanum bismuth sulfides, such as Pb2La(x)Bi(8-x)S(14) and Sr2La(x)Bi(8-x)S(14), represents another frontier. nih.gov These complex structures, synthesized at temperatures above 850°C, are semiconductors with band gaps around 1.0 eV. nih.gov They feature intricate crystal structures, such as rhombus-shaped tunnels formed by NaCl-type blocks, and exhibit mixed-site occupancy between bismuth and lanthanum. nih.gov

Different polymorphs of this compound exist, each with distinct properties. For instance, La2S3 is known to exist in α, β, and γ phases. The γ-La2S3 phase has a modified Th3P4 structure and is a semiconductor with an optical bandgap of approximately 2.6 eV. aip.org LaS2 has been reported in both a monoclinic α-phase and an orthorhombic β-phase. researchgate.net The ability to selectively synthesize a specific stoichiometry or polymorph is critical for harnessing its desired properties. For example, wet colloidal synthesis methods have been developed to produce La2S3 and LaS2 nanocrystals by carefully selecting the sulfur source. acs.org

Table 2: Selected Stoichiometries and Polymorphs of this compound
CompoundCrystal System/PhaseKey FeaturesSynthesis ConditionReference
LaSCubic (NaCl type)Golden crystalsReaction of La and S vapor wikipedia.org
γ-La₂S₃Cubic (Th₃P₄ type)Semiconductor, ~2.6 eV bandgapVarious aip.org
LaS₂Monoclinic (α-phase), Orthorhombic (β-phase)Indirect bandgap absorptionColloidal synthesis researchgate.netacs.org
LaS₃Pm-3nSuperconducting (Tc = 13.6 K at 100 GPa)High pressure (>100 GPa) aps.org
LaS₅C2/cSuperconducting (Tc = 11 K at 120 GPa)High pressure (>120 GPa) aps.org
Pb₂La(x)Bi(₈-x)S₁₄OrthorhombicSemiconductor, ~1.0 eV bandgapHigh temperature (>850°C) nih.gov

Development of High-Performance Devices Based on this compound

The unique properties of lanthanum sulfides make them attractive candidates for a range of high-performance electronic and energy devices. Research is focused on translating the material's intrinsic characteristics into tangible device performance metrics.

In the realm of energy storage, this compound (La2S3) is recognized as a promising pseudocapacitive electrode material due to its numerous electrochemical redox sites. researchgate.net When integrated into a flexible symmetric supercapacitor device, a manganese-lanthanum sulfide/graphene oxide (MnS-La2S3/GO) composite electrode demonstrated excellent performance, including a high specific energy of 54.26 Wh kg⁻¹ at a specific power of 1.3 kW kg⁻¹ and capacitance retention of 92.51% after 10,000 cycles. researchgate.net

The field of high-temperature superconductivity has also been significantly impacted by lanthanum-based compounds. While lanthanum hydrides have garnered attention for near-room-temperature superconductivity under extreme pressure arxiv.org, lanthanum sulfides themselves show promise. aps.org For example, the high-pressure phases LaS3 and LaS5 are predicted to be superconductors with critical temperatures (Tc) of 13.6 K at 100 GPa and 11 K at 120 GPa, respectively. aps.org Furthermore, lanthanum-containing cuprates like lanthanum barium copper oxide (LBCO) were among the first high-temperature superconductors discovered, paving the way for materials like YBCO with critical temperatures above 90 K. wikipedia.org

This compound nanomaterials are also being explored for field emission applications. Ultrafine nanostructured this compound synthesized via a chemical route has been shown to be an efficient field emitter. researchgate.net In memory technology, lanthanum is used as a dopant in hafnium oxide-based ferroelectric devices. These devices exhibit excellent memory performance, including a response speed of 20 ns and an endurance of up to 10¹⁰ cycles, making them suitable for high-speed, low-power memory applications. nih.gov

Addressing Synthetic and Processing Challenges for Commercialization

Despite the promising properties of this compound, several synthetic and processing challenges must be overcome to enable widespread commercialization. Traditional synthesis methods are often time-consuming and energy-intensive, while newer methods require precise control to achieve desired purity, morphology, and phase.

Conventional synthesis of lanthanide sulfides typically involves high-temperature reactions between lanthanide oxides or chlorides and sulfur or hydrogen sulfide. rjpn.org These solid-state reactions can take several days to complete. researchgate.net To address this, researchers are developing more rapid synthesis routes, such as chemical vapor deposition, which can produce crystalline thin films in a matter of hours. researchgate.net Wet chemistry methods, followed by thermal decomposition, offer an alternative path to producing powders like calcium this compound (CaLa2S4). rsc.orgresearchgate.net However, controlling contaminants from raw materials and achieving highly sinterable powders remains a challenge. researchgate.net

Another significant hurdle is controlling the particle size, morphology, and phase purity of the final product. rjpn.org Colloidal synthesis has emerged as a powerful technique for producing size- and shape-tunable nanocrystals of La2S3 and LaS2 at relatively low temperatures (150–255°C). acs.org This method allows for phase selection by carefully choosing the sulfur source. acs.org However, the stability of these nanocrystals upon air exposure is a concern that needs to be addressed for practical applications. acs.org

For optical and ceramic applications, processing the synthesized powders into dense, transparent materials is critical. Sintering techniques such as hot pressing (HP) and spark plasma sintering (SPS) are used to densify powders like CaLa2S4. researchgate.net The challenge lies in achieving high density and a fine grain size to produce translucent or transparent ceramics with uniform structure. researchgate.net The transition from laboratory-scale synthesis of a few grams to industrial-scale production of kilograms or tons requires robust, scalable, and cost-effective processes that consistently deliver high-purity material with tailored properties.

Advanced Computational Insights for Predictive Materials Science

Advanced computational modeling has become an indispensable tool in materials science, accelerating the discovery and design of novel this compound compounds. hilarispublisher.comsumitomo-chem.co.jp By simulating material behavior at the atomic level, researchers can predict properties, understand complex phenomena, and guide experimental efforts, thereby reducing the time and cost associated with traditional trial-and-error approaches. hilarispublisher.com

First-principles calculations, particularly those based on Density Functional Theory (DFT), are widely used to investigate the structural, electronic, and thermodynamic properties of materials. hilarispublisher.com In the context of lanthanum sulfides, these methods have been used to perform extensive searches for new, stable crystal structures under high pressure. aps.org This computational approach led to the prediction of two previously unknown stoichiometries, LaS3 and LaS5, and provided insights into the evolution of their S-S bonding patterns with increasing pressure. aps.org

Computational science is also crucial for predicting functional properties like superconductivity. For the predicted LaS3 and LaS5 phases, electron-phonon calculations were performed to estimate their superconducting critical temperatures, providing a clear target for experimental verification. aps.org Similarly, for lanthanide hydrides, first-principles calculation platforms that include many-body corrections are being developed to accurately predict properties and understand the mechanisms of high-temperature superconductivity. arxiv.org These predictive simulations are essential for guiding the search for new superconductors that are stable at lower pressures. arxiv.org The rapid growth in computing power and the development of sophisticated algorithms and software packages are enabling a new era where materials can be computationally modeled with high predictive accuracy. digitellinc.com

Environmental and Sustainability Aspects of this compound Production and Application

The production and application of this compound must be considered within a broader environmental and sustainability framework. This includes evaluating the impact of raw material extraction, the energy and chemical intensity of synthesis processes, and the end-of-life considerations for this compound-containing products.

The primary source of lanthanum is rare earth element (REE) mining. Current extraction techniques, particularly in-situ leaching, can have significant environmental consequences. mdpi.com These processes can mobilize not only the desired REEs but also co-occurring heavy metals, leading to persistent contamination of surrounding water bodies. mdpi.com The ecological risks depend on the concentration, chemical form, and bioavailability of the lanthanides released into the environment. researchgate.net Lanthanum is often considered to be more bioavailable than other lanthanides like cerium due to its higher solubility and potential for accumulation in biological tissues. researchgate.net

Therefore, developing more sustainable and environmentally benign synthesis routes for this compound is a key research objective. This involves moving away from energy-intensive high-temperature methods and exploring greener chemistry approaches that minimize waste and avoid hazardous reagents. The use of abundant and non-toxic precursors, solvent-free reactions, and processes that allow for high atom economy are all desirable goals.

Furthermore, the lifecycle of products containing this compound needs to be managed sustainably. This includes designing for durability, reparability, and ultimately, recyclability. Efficient technologies for recovering and recycling lanthanum and other valuable elements from end-of-life devices are crucial for establishing a circular economy and reducing the demand for primary mining. rsc.org By integrating principles of green chemistry and circular economy, the chemical sciences can provide solutions to mitigate the environmental footprint associated with the production and use of advanced materials like this compound. rsc.org

Q & A

Q. What established methods are recommended for synthesizing high-purity lanthanum sulfide (La₂S₃) in laboratory settings?

Methodological Answer: La₂S₃ synthesis typically employs solid-state reactions or gas-phase sulfurization :

  • Solid-State Synthesis : React lanthanum oxide (La₂O₃) with hydrogen sulfide (H₂S) at 1,200–1,400°C under inert atmosphere. Monitor purity via X-ray diffraction (XRD) to confirm phase formation .
  • Sulfurization of Metallic La : Expose lanthanum metal to sulfur vapor at 800–1,000°C. Use controlled stoichiometry to avoid LaS₂ or La₃S₄ impurities .
    Key Parameters :
MethodTemperature RangePrecursorsPurity Control
Solid-State1,200–1,400°CLa₂O₃ + H₂SXRD phase analysis
Sulfurization800–1,000°CLa + S vaporStoichiometric calibration

Q. Which characterization techniques are critical for verifying La₂S₃ structural and compositional integrity?

Methodological Answer:

  • XRD : Confirm cubic or orthorhombic crystal phases (depending on synthesis conditions) .
  • SEM-EDS : Assess morphology and elemental homogeneity (ideal La:S ratio = 2:3) .
  • XPS : Validate sulfur oxidation state (S²⁻) and detect surface contaminants (e.g., oxide layers) .
  • Thermogravimetric Analysis (TGA) : Monitor thermal stability up to 2,000°C to identify phase transitions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., melting points, phase stability) of La₂S₃?

Methodological Answer: Discrepancies often arise from synthesis conditions or measurement techniques :

  • Systematic Review : Compare studies using identical synthesis methods (e.g., solid-state vs. sulfurization) and purity levels (>99.9% La) .
  • Replicate Experiments : Reproduce conflicting results under controlled atmospheres (e.g., argon vs. vacuum) to isolate environmental effects .
  • Error Analysis : Quantify uncertainties in differential scanning calorimetry (DSC) for melting point determination (±25°C variability reported) .

Q. What experimental design considerations are critical for studying ionic conductivity in doped La₂S₃ systems?

Methodological Answer:

  • Doping Strategy : Substitute La³⁺ with aliovalent ions (e.g., Ca²⁺ or Ce⁴⁺) to create charge carriers. Optimize dopant concentration (≤5 at.%) to avoid phase segregation .
  • Impedance Spectroscopy : Measure conductivity in a frequency range of 1 Hz–1 MHz under controlled humidity to minimize surface hydration artifacts .
  • Atmosphere Control : Perform experiments in inert gas (Ar) to prevent sulfide oxidation .

Q. How should researchers address discrepancies in reported bandgap values (2.1–eV) for La₂S₃?

Methodological Answer: Bandgap variations stem from defect states or measurement techniques :

  • UV-Vis Diffuse Reflectance : Calibrate using standard references (e.g., BaSO₄) and apply Tauc plots for indirect/direct bandgap interpretation .
  • Defect Analysis : Use photoluminescence (PL) spectroscopy to identify defect-related emissions (e.g., sulfur vacancies) .
  • Computational Validation : Compare experimental data with DFT calculations (e.g., PBE vs. HSE06 functionals) to reconcile discrepancies .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing variability in La₂S₃ synthesis outcomes?

Methodological Answer:

  • Design of Experiments (DoE) : Apply factorial design to isolate variables (e.g., temperature, precursor ratio) and quantify their impact on purity .
  • Error Propagation : Calculate combined uncertainties for properties like density (reported as 4.911 g/cm³ ± 0.5%) using Monte Carlo simulations .
  • Reproducibility Protocols : Document synthesis parameters (e.g., heating rates, gas flow) in line with IUPAC guidelines for solubility and thermodynamic studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.